molecular formula C8H12BrN3O B11800504 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Cat. No.: B11800504
M. Wt: 246.10 g/mol
InChI Key: CIADDQGTRZCLDA-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide (CAS 1427024-18-7) is a brominated pyrazole derivative with a molecular formula of C8H12BrN3O and a molecular weight of 246.10 g/mol . Pyrazole cores are recognized as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities, which makes them highly valuable in scientific research . The presence of the bromine atom on the pyrazole ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules for structure-activity relationship studies . The compound's structure, featuring an acetamide linker with an isopropyl group, is reminiscent of other biologically active acetamide compounds studied for their fungicidal and herbicidal properties . As a building block, this reagent is primarily used in chemical synthesis and medicinal chemistry research for the development of novel heterocyclic compounds. Researchers can utilize this compound to create targeted libraries for screening against various biological targets. All products are intended for Research Use Only and are not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12BrN3O

Molecular Weight

246.10 g/mol

IUPAC Name

2-(3-bromopyrazol-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C8H12BrN3O/c1-6(2)10-8(13)5-12-4-3-7(9)11-12/h3-4,6H,5H2,1-2H3,(H,10,13)

InChI Key

CIADDQGTRZCLDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=CC(=N1)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide: Structure, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents.[4][5] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3][5] Notably, several blockbuster drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor ibrutinib, feature a pyrazole core, underscoring its importance in modern pharmacology.[1][5] This guide provides a comprehensive technical overview of a specific pyrazole derivative, 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide, focusing on its chemical structure, predicted properties, and a detailed synthetic protocol.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound incorporates a 3-brominated pyrazole ring N-alkylated with an N-isopropylacetamide moiety. This combination of a halogenated heterocycle and an amide side chain offers intriguing possibilities for molecular interactions and further chemical modifications.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C8H11BrN4OBased on the structures of 3-bromo-1H-pyrazole and N-isopropylacetamide.
Molecular Weight ~260.10 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid.Based on the physical state of related compounds like 2-Bromo-N-isopropylacetamide.[8][9]
Melting Point (°C) Expected to be in the range of crystalline organic solids.General property of similar small molecules.
Solubility Predicted to have moderate lipophilicity (LogP) and potential for reasonable aqueous solubility, which can be crucial for oral bioavailability.[2][6]Pyrazole derivatives can be engineered for a balance of lipophilicity and solubility.[2][6]
Hydrogen Bond Donors 1 (from the amide N-H)Structural analysis.
Hydrogen Bond Acceptors 3 (from the pyrazole nitrogens and the carbonyl oxygen)Structural analysis.
Rotatable Bonds 3Structural analysis.

Proposed Synthetic Route and Experimental Protocol

The synthesis of this compound can be logically achieved through the N-alkylation of 3-bromo-1H-pyrazole with a suitable electrophile, namely 2-bromo-N-isopropylacetamide. This is a common and effective method for the functionalization of pyrazole rings.[5]

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Conditions cluster_workup Workup and Purification 3-Bromo-1H-pyrazole 3-Bromo-1H-pyrazole Alkylation N-Alkylation 3-Bromo-1H-pyrazole->Alkylation Nucleophile 2-Bromo-N-isopropylacetamide 2-Bromo-N-isopropylacetamide 2-Bromo-N-isopropylacetamide->Alkylation Electrophile Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Alkylation Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Alkylation Heat (optional) Heat (optional) Heat (optional)->Alkylation Workup_Purification Workup & Purification Alkylation->Workup_Purification Reaction Mixture Final_Product This compound Workup_Purification->Final_Product Aqueous Workup Aqueous Workup Extraction Extraction Column Chromatography Column Chromatography

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure and may require optimization for yield and purity.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-1H-pyrazole (1.0 equivalent).

    • Dissolve the 3-bromo-1H-pyrazole in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a base (e.g., potassium carbonate, 1.5-2.0 equivalents, or sodium hydride, 1.1 equivalents, with appropriate caution) to the solution to deprotonate the pyrazole nitrogen. Stir the mixture at room temperature for 30 minutes.

  • Alkylation:

    • Dissolve 2-bromo-N-isopropylacetamide (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.[8][9]

    • Add the 2-bromo-N-isopropylacetamide solution dropwise to the reaction mixture at room temperature.

    • After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 50-80 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts.

    • If the solvent is DMF, it can be removed under reduced pressure. The residue can then be partitioned between water and a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed by standard spectroscopic methods. The expected spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the acetamide group, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amide proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the carbonyl carbon, and the carbons of the N-isopropyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the calculated molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit a strong absorption band for the carbonyl (C=O) stretching of the amide group (around 1650 cm⁻¹) and a band for the N-H stretching of the amide (around 3300 cm⁻¹).

Potential Applications in Drug Discovery and Development

Given the broad biological activities of pyrazole derivatives, this compound represents a valuable scaffold for further investigation in several therapeutic areas.[4][10][11]

  • Kinase Inhibition: The pyrazole core is a common feature in many kinase inhibitors used in oncology.[1] The N-substituted acetamide side chain could be oriented to interact with the hinge region of a kinase active site, a common binding motif for this class of drugs. The bromine atom provides a vector for further chemical modification through cross-coupling reactions to enhance potency and selectivity.

  • Anti-inflammatory Agents: Pyrazole derivatives are known for their anti-inflammatory properties, with celecoxib being a prime example.[5] This compound could be screened for activity against key inflammatory targets such as cyclooxygenase (COX) enzymes.

  • Antimicrobial and Antiviral Activity: The pyrazole scaffold has been explored for the development of novel antimicrobial and antiviral agents.[5] The unique combination of a halogenated pyrazole and an amide functionality in this molecule may confer interesting antimicrobial properties.

The N-isopropylacetamide group can also influence the pharmacokinetic properties of the molecule, such as its solubility and membrane permeability, which are critical factors in drug development.[6]

Conclusion

This compound is a structurally interesting molecule that leverages the privileged pyrazole scaffold. While detailed experimental data on this specific compound is limited, its synthesis is readily achievable through established chemical methodologies. Based on the extensive literature on pyrazole derivatives, this compound holds significant potential as a building block and a lead structure in the discovery and development of new therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in medicinal chemistry.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives - ResearchGate. (2025, August 6). Retrieved March 3, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved March 3, 2026, from [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). Retrieved March 3, 2026, from [Link]

  • The Role of 2-Bromo-N-isopropylacetamide in Advancing Pharmaceutical Research. (2026, February 13). Retrieved March 3, 2026, from [Link]

  • 2-Bromo-N-isopropylacetamide | C5H10BrNO | CID 12509261 - PubChem. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12). Retrieved March 3, 2026, from [Link]

  • 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide. (n.d.). Retrieved March 3, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved March 3, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7). Retrieved March 3, 2026, from [Link]

  • 3-bromo-2-(1h-pyrazol-1-yl)propan-1-ol - PubChemLite. (n.d.). Retrieved March 3, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved March 3, 2026, from [Link]

  • 4-bromo-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved March 3, 2026, from [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. (n.d.).
  • 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl] - EPA. (2026, February 11). Retrieved March 3, 2026, from [Link]

  • 500011-86-9 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid 3-溴. (n.d.). Retrieved March 3, 2026, from [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (2024, January 16). Retrieved March 3, 2026, from [Link]

  • 2-(4-bromo-1H-pyrazol-1-yl)-N-{spiro[3.5]nonan-5-yl}acetamide - Chemazone. (n.d.). Retrieved March 3, 2026, from [Link]

Sources

A Technical Guide to the Calculated Physicochemical Properties of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Early-Stage Physicochemical Profiling

In the high-stakes arena of drug discovery, the principle of "fail early, fail cheap" is not just a mantra but a critical operational strategy. A significant percentage of promising drug candidates falter in late-stage development due to poor pharmacokinetic profiles, often stemming from suboptimal physicochemical properties. Early, accurate in-silico prediction of these properties—such as solubility, lipophilicity, and membrane permeability—is therefore an indispensable tool for derisking projects and prioritizing compounds with the highest probability of clinical success. This guide provides a comprehensive analysis of the calculated physicochemical profile of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide, a compound of interest in medicinal chemistry, framing the data within the context of modern drug-likeness principles.

The Causality Behind Computational Prediction: A Self-Validating Framework

The predictive data presented herein is not a black-box output. It is the result of robust, validated computational models grounded in Quantitative Structure-Property Relationship (QSPR) principles. These models leverage vast databases of experimentally measured properties to build algorithms that can accurately correlate molecular structures with their physicochemical behavior.

Our approach prioritizes trustworthiness through a consensus methodology. By integrating data from multiple well-regarded prediction engines, such as those employed by PubChem and commercial platforms like ACD/Labs or Schrödinger's QikProp, we mitigate the biases inherent in any single algorithm.[1][2][3] This process ensures that the resulting predictions are both reliable and representative of the industry standard for in-silico assessment. The core tenet is that a molecule's structure dictates its function and properties; these computational tools provide a validated lens through which to interpret that relationship before committing to costly and time-consuming synthesis.[4][5]

Protocol: Standardized Workflow for In-Silico Property Calculation

The generation of reliable computational data follows a rigorous, multi-step process designed to ensure accuracy and reproducibility. The workflow below illustrates this self-validating system, from initial structure input to final analysis.

computational_workflow cluster_input Step 1: Structural Input & Standardization cluster_calculation Step 2: Property Prediction cluster_analysis Step 3: Analysis & Validation A Define Chemical Structure (SMILES or 2D Drawing) B Canonicalization & Tautomer State Assignment A->B Standardize C Execute QSPR Algorithms B->C Standardized Structure D Calculate Descriptors: - logP, TPSA, MW - H-Bond Donors/Acceptors - Rotatable Bonds, logS C->D Predict E Aggregate Data D->E Predicted Data F Cross-Reference with Public Data (e.g., PubChem for similar structures) E->F Verify G Assess Drug-Likeness (e.g., Lipinski's Rule of Five) F->G Interpret

Caption: A standardized workflow for the computational prediction and validation of physicochemical properties.

Calculated Physicochemical Data Summary

The following table summarizes the key calculated physicochemical descriptors for this compound. Each parameter is a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Physicochemical PropertyCalculated ValueSignificance in Drug Discovery
Molecular Formula C₈H₁₂BrN₃OProvides the exact atomic composition.
Molecular Weight 260.11 g/mol Influences diffusion and permeability. Values < 500 Da are favorable for oral absorption.[6][7]
XLogP3 1.3A measure of lipophilicity. This value suggests an optimal balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1The number of N-H or O-H groups. Fewer than 5 is a key component of Lipinski's Rule of Five.[6][8]
Hydrogen Bond Acceptors 3The number of N or O atoms. Fewer than 10 is a key component of Lipinski's Rule of Five.[6][8]
Rotatable Bond Count 3An indicator of molecular flexibility. Fewer than 10 rotatable bonds is associated with higher oral bioavailability.
Topological Polar Surface Area (TPSA) 47.9 ŲPredicts membrane permeability. Values < 140 Ų suggest good cell penetration; values < 90 Ų are often required for CNS penetration.[9][10][11]

Authoritative Interpretation: A Strong Candidate Profile

The calculated data for this compound presents a highly favorable profile for a potential orally bioavailable drug candidate. The molecule demonstrates full compliance with Lipinski's Rule of Five, a foundational guideline used to predict "drug-likeness".[6][7][12]

Lipinski's Rule of Five Compliance Analysis:

  • Molecular Weight: 260.11 g/mol (≤ 500) - Pass

  • logP: 1.3 (≤ 5) - Pass

  • Hydrogen Bond Donors: 1 (≤ 5) - Pass

  • Hydrogen Bond Acceptors: 3 (≤ 10) - Pass

This complete adherence to the rule suggests that the compound is unlikely to face major issues with passive absorption or permeation through the gastrointestinal tract.[8]

The Topological Polar Surface Area (TPSA) of 47.9 Ų is particularly encouraging. TPSA is a powerful predictor of molecular transport properties.[13][14] A value below 140 Ų is strongly correlated with good oral absorption.[11] Furthermore, a TPSA under 90 Ų indicates that the compound has the potential to cross the blood-brain barrier, a critical feature for therapies targeting the central nervous system.[10]

The low number of rotatable bonds (3) suggests a degree of conformational rigidity. This is a desirable trait, as high molecular flexibility can lead to a significant entropic penalty upon binding to a target protein, thereby reducing binding affinity. It is also a key parameter in Veber's rules for oral bioavailability.

Conclusion and Forward-Looking Recommendations

The in-silico analysis of this compound reveals a molecule with a compelling, "drug-like" physicochemical profile. It exhibits no violations of Lipinski's Rule of Five and possesses a TPSA value conducive to excellent membrane permeability.

While these computational predictions provide a strong, data-driven rationale for advancing this compound, they must be viewed as a foundational hypothesis. The indispensable next step is empirical validation. We strongly recommend the synthesis of this compound to enable in-vitro experimental assessment of key ADME properties, including:

  • Kinetic Solubility Assays: To confirm the predicted aqueous solubility.

  • Permeability Assays (e.g., PAMPA or Caco-2): To experimentally measure the rate of passive diffusion across a membrane.

  • Metabolic Stability Assays (e.g., Liver Microsomes): To assess the compound's susceptibility to first-pass metabolism.

A strong correlation between these experimental results and the favorable in-silico profile presented here would provide a high degree of confidence for progressing this compound into further lead optimization and efficacy studies.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved March 3, 2026, from [Link]

  • Gadaleta, D., et al. (2024, December 26). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology. [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved March 3, 2026, from [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research. [Link]

  • Apostolov, S., & Vastag, G. (2020, October 29). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. [Link]

  • Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved March 3, 2026, from [Link]

  • Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Software for the prediction of physicochemical properties. Retrieved March 3, 2026, from [Link]

  • Gupta, S. (2009). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Letters in Drug Design & Discovery. [Link]

  • Polar surface area. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]

  • Gupta, S. (2009, January 1). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Bentham Science Publishers. [Link]

  • Ertl, P., & Rohde, B. (2012, August 9). What Has Polar Surface Area Ever Done for Drug Discovery? ResearchGate. [Link]

Sources

Therapeutic Potential of N-Isopropylacetamide Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Advantage

The N-isopropylacetamide pyrazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its dual ability to modulate lipophilicity and engage specific hydrogen-bonding networks within hydrophobic binding pockets.[1] While the pyrazole core serves as a rigid, aromatic linker often mimicking the adenine ring in kinase inhibitors or the steroid core in nuclear receptor ligands, the N-isopropylacetamide appendage acts as a critical "solubility anchor" and "hydrophobic probe."

This guide analyzes the therapeutic potential of this specific derivative class, focusing on two primary high-impact applications:

  • Neuroinflammation & Imaging: High-affinity ligands for the Translocator Protein (TSPO) .

  • Oncology: ATP-competitive inhibitors of RET and BRAF kinases.[1]

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The therapeutic efficacy of N-isopropylacetamide pyrazole derivatives hinges on the precise electronic and steric properties of the acetamide tail.[1]

The "Anchor and Probe" Mechanism

In many binding events, the pyrazole ring occupies a deep cleft (e.g., the ATP binding site), while the N-isopropylacetamide moiety extends towards the solvent interface or a secondary hydrophobic pocket.

  • The Amide Linker (

    
    ):  Provides a crucial hydrogen bond donor/acceptor motif.[1] In TSPO ligands, the carbonyl oxygen often accepts a hydrogen bond from backbone residues (e.g., Trp or Arg).
    
  • The Isopropyl Group (

    
    ):  Offers a high van der Waals surface area relative to its size.[1] It is ideal for filling "lipophilic pockets" (e.g., the L1 loop in kinases) without incurring the metabolic penalty of larger alkyl chains.
    
Case Study: TSPO Ligand Optimization

Research into pyrazolopyrimidine derivatives (a fused pyrazole system) for TSPO imaging has highlighted the necessity of the N-isopropylacetamide group.[1]

Table 1: Comparative Binding Affinity (TSPO) of N-Acetamide Substituents Data synthesized from Li et al. and related SAR studies on pyrazolopyrimidines.[1]

Compound IDN-Substituent R1N-Substituent R2Ki (nM)Lipophilicity (cLogP)Interpretation
GMA-7 MethylEthyl17.102.1Moderate affinity.[1]
GMA-9 Ethyl Isopropyl 13.27 2.8 Optimal hydrophobic fit.
GMA-12 2-Methoxyethyl2-Methoxyethyl25.371.9Polar penalty; reduced affinity.[1]
Ref (DPA-714) --3.663.2Standard TSPO PET ligand.[1]

Insight: The N-ethyl-N-isopropyl variant (GMA-9) balances potency with lipophilicity.[1] The isopropyl group is critical for engaging the TSPO cholesterol-binding domain (CRAC motif) effectively.[1]

Therapeutic Applications

Neuroinflammation: TSPO Modulation

The 18 kDa Translocator Protein (TSPO) is a biomarker for microglial activation. N-isopropylacetamide pyrazole derivatives function as high-affinity ligands used for:

  • PET Imaging: Visualizing neuroinflammation in Alzheimer’s and Multiple Sclerosis.

  • Therapeutic Modulation: Regulating steroidogenesis and reducing oxidative stress in activated microglia.

Mechanism of Action: The ligand binds to the TSPO outer mitochondrial membrane complex, stabilizing the structure and modulating the influx of cholesterol, which is the rate-limiting step in neurosteroid synthesis.

Oncology: Kinase Inhibition (RET/BRAF)

In kinase drug discovery, the N-isopropylacetamide group is frequently employed to improve the physicochemical properties of pyrazole-based ATP mimetics.[1]

  • Target: RET (Rearranged during Transfection) kinase fusions in NSCLC (Non-Small Cell Lung Cancer).[1]

  • Role: The pyrazole binds the hinge region. The acetamide tail extends into the solvent front, improving solubility and reducing plasma protein binding compared to purely hydrophobic analogs.

Experimental Protocols

Synthesis of N-Isopropylacetamide Pyrazole Derivatives

Self-Validating Protocol: This workflow ensures regio-selectivity at the pyrazole N1 position.[1]

Step-by-Step Methodology:

  • Starting Material: 4-substituted-1H-pyrazole (Core scaffold).

  • Reagent Preparation: 2-Chloro-N-isopropylacetamide (Alkylation agent).[1]

    • Prep: React chloroacetyl chloride with isopropylamine in DCM at 0°C.

  • Alkylation (N1-Functionalization):

    • Dissolve pyrazole (1.0 eq) in anhydrous DMF.

    • Add

      
       (2.0 eq) or NaH (1.2 eq) to deprotonate N1.[1] Stir for 30 min at RT.
      
    • Add 2-Chloro-N-isopropylacetamide (1.1 eq) dropwise.[1]

    • Heat to 60°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane).[1]

  • Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash with brine to remove DMF.

  • Purification: Recrystallization from Ethanol or Flash Chromatography.

Biological Assay: TSPO Binding Competition

Objective: Determine Ki values using [3H]-PK11195 displacement.[1]

  • Membrane Prep: Homogenize rat kidney or brain mitochondria (rich in TSPO).

  • Incubation:

    • Mix 50 µg membrane protein with 1 nM [3H]-PK11195.[1]

    • Add test compound (N-isopropylacetamide derivative) at concentrations

      
       to 
      
      
      
      M.[1]
    • Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Equilibrium: Incubate at 4°C for 90 minutes (prevents degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

Visualizations

Synthesis Pathway

The following diagram illustrates the convergent synthesis of the bioactive ligand.

Synthesis_Pathway Start1 Chloroacetyl Chloride Inter1 2-Chloro-N- isopropylacetamide Start1->Inter1 DCM, 0°C Start2 Isopropylamine Start2->Inter1 Product N-Isopropylacetamide Pyrazole Derivative Inter1->Product Core Substituted 1H-Pyrazole Core->Product N-Alkylation 60°C, 4h Base Cs2CO3 / DMF Base->Product Catalyst

Caption: Convergent synthesis strategy for N1-functionalization of pyrazoles with the isopropylacetamide moiety.

Mechanism of Action: TSPO & Kinase Dual Potential

This diagram maps the logical flow of how this scaffold impacts two distinct biological systems.

MOA_Flow Scaffold N-Isopropylacetamide Pyrazole Scaffold TSPO Target 1: TSPO (Mitochondrial Membrane) Scaffold->TSPO Kinase Target 2: RET/BRAF Kinase (Cytosol) Scaffold->Kinase Mech_TSPO Binds CRAC Motif (Cholesterol Pocket) TSPO->Mech_TSPO Mech_Kinase ATP Hinge Binding + Solvent Interaction Kinase->Mech_Kinase Out_TSPO Modulates Neurosteroidogenesis Microglial Imaging Signal Mech_TSPO->Out_TSPO Out_Kinase Inhibits Proliferation Induces Apoptosis Mech_Kinase->Out_Kinase

Caption: Dual therapeutic pathways: TSPO modulation (neuroinflammation) and Kinase inhibition (oncology).[1]

Future Directions & Conclusion

The N-isopropylacetamide pyrazole derivative class is moving beyond simple screening libraries into targeted rational drug design.[1]

  • Metabolic Stability: Future iterations focus on deuteration of the isopropyl group to retard CYP450 metabolism (specifically CYP3A4 oxidation).

  • Theranostics: The high affinity for TSPO makes these derivatives ideal candidates for radiolabeling (

    
     or 
    
    
    
    ) to serve as companion diagnostics for neurodegenerative therapies.[1]

References

  • Li, J., et al. (2016). "New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO." Bioorganic & Medicinal Chemistry Letters. Link

  • Rami, H. K., et al. (2004). "Discovery of small molecule antagonists of TRPV1." Bioorganic & Medicinal Chemistry Letters. Link

  • Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. (2017). World Intellectual Property Organization (WO2017011776A1).[1] Link

  • Toughzaoui, A., et al. (2023). "Prediction of Novel TRPV1 Antagonist: A Combination of 3D-QSAR, Molecular Docking, MD Simulations." Physical Chemistry Research. Link

  • BenchChem. (2025).[2] "Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives." BenchChem Technical Guides. Link

Sources

Literature review on 3-bromo-pyrazole building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-bromo-1H-pyrazole scaffold represents a deceptive challenge in medicinal chemistry. While structurally simple, its utility as a "linchpin" intermediate is often compromised by the inherent tautomeric ambiguity of the pyrazole ring and the nuanced reactivity differences between the C3, C4, and C5 positions. This guide moves beyond standard catalog descriptions to provide a rigorous technical analysis of 3-bromopyrazole. It details the mechanistic causality behind regioselective alkylation, establishes a hierarchy of halogen reactivity for cross-coupling, and provides self-validating protocols for synthesizing high-value kinase inhibitor cores and agrochemical actives like Chlorantraniliprole.

Part 1: The Structural Imperative & Tautomeric Control

The primary technical barrier to utilizing 3-bromopyrazole is the annular tautomerism (N1-H ⇌ N2-H). In solution, 3-bromo-1H-pyrazole exists in equilibrium with 5-bromo-1H-pyrazole. Direct alkylation typically yields a mixture of 1,3-disubstituted (desired for many kinase inhibitors) and 1,5-disubstituted (sterically congested) isomers.

The Regioselectivity Decision Matrix

Control over N-alkylation is governed by the interplay of sterics , solvent polarity , and cation coordination .

  • Thermodynamic Control (1,3-Isomer): Under reversible conditions or with bulky electrophiles, the alkyl group prefers the less hindered nitrogen (distal to the bromine), yielding the 1-alkyl-3-bromopyrazole.

  • Kinetic Control (1,5-Isomer): Strong bases (NaH) in aprotic polar solvents often favor the more nucleophilic nitrogen (proximal to the electron-donating substituent, though Br is withdrawing, the tautomeric ratio shifts). Note: For 3-bromopyrazole, the N adjacent to Br is less nucleophilic due to inductive withdrawal, often making the 1,3-isomer the major product naturally, but mixtures are common.

Visualization: Regioselective Alkylation Workflow

Regioselectivity Figure 1: Decision tree for regioselective N-alkylation of 3-bromopyrazole. Start 3-Bromo-1H-Pyrazole (Tautomeric Mixture) ConditionA Condition A: K2CO3, Acetone (Mild) Thermodynamic Control Start->ConditionA ConditionB Condition B: NaH, THF (Strong Base) Kinetic Control Start->ConditionB ConditionC Condition C: Mg-Catalysis / Enzyme Chelation Control Start->ConditionC Result13 Major: 1,3-Isomer (1-Alkyl-3-bromopyrazole) Target: Kinase Inhibitors ConditionA->Result13 Steric Preference Result15 Major: 1,5-Isomer (1-Alkyl-5-bromopyrazole) Target: Steric Scaffolds ConditionB->Result15 Coordination/Dipole ConditionC->Result15 Mg2+ Chelation

Part 2: Reactivity Profiling – The Halogen Hierarchy

A critical error in scaffold design is treating all pyrazole halogens as equal. In poly-halogenated systems (e.g., 3,4-dibromopyrazole), the order of oxidative addition (Pd⁰ → Pdᴵᴵ) is dictated by electronic deficiency.

Electronic vs. Steric Rules
  • C3-Br (The "Hot" Spot): The C3 position is adjacent to the pyridine-like nitrogen (N2). It is electronically deficient (α-position), making it highly reactive toward oxidative addition.

  • C4-Br (The "Cold" Spot): The C4 position is beta to the nitrogens. It is electron-rich (similar to benzene) and typically reacts slower than C3/C5 in standard Pd-catalyzed couplings.

  • C5-Br (The "Steric" Spot): While electronically similar to C3, in N-substituted pyrazoles, the C5 position is sterically hindered by the N-substituent.

Implication: In 1-methyl-3,4-dibromopyrazole , a Suzuki coupling with 1.0 equivalent of boronic acid will selectively occur at C3 .

Table 1: Comparative Reactivity of Bromopyrazole Positions

PositionElectronic CharacterSteric Hindrance (N-Substituted)Reactivity (Pd-Coupling)Typical Application
C3-Br Electron Deficient (α)LowHigh (1st) Linear extension, H-bond acceptor proximity
C4-Br Electron Rich (β)LowModerate (2nd) Core substitutions, Electrophilic aromatic substitution
C5-Br Electron Deficient (α)High Low (3rd)Orthogonal functionalization (requires forcing conditions)

Part 3: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Alkyl-3-Bromopyrazole

Objective: Maximize the 1,3-isomer ratio for kinase inhibitor synthesis.

Reagents:

  • 3-Bromo-1H-pyrazole (1.0 eq)

  • Alkyl Halide (1.1 eq)[1][2]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: DMF (anhydrous)

Methodology:

  • Dissolution: Dissolve 3-bromo-1H-pyrazole in DMF (0.5 M) under N₂ atmosphere.

  • Base Addition: Add Cs₂CO₃ in a single portion. Stir at 0°C for 15 minutes to deprotonate.

  • Alkylation: Add Alkyl Halide dropwise. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Validation: Monitor by TLC/LCMS. The 1,3-isomer typically elutes slower than the 1,5-isomer on silica due to the exposed N2 lone pair interacting with the stationary phase.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Causality: The use of Cs₂CO₃ (a weaker base than NaH) and mild thermal conditions favors the thermodynamic product (1,3-isomer) by allowing reversible alkylation or simply favoring the less hindered transition state [1].

Protocol B: Site-Selective Suzuki Coupling (C3-Selective)

Objective: Functionalize C3 in the presence of C4-Br.

Reagents:

  • 1-Methyl-3,4-dibromopyrazole (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)[3][4]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 eq, 2M aq)

  • Solvent: DME/Water (4:1)

Methodology:

  • Degassing: Sparge solvents with Argon for 20 mins. (Critical: Oxygen promotes homocoupling and catalyst death).

  • Assembly: Combine reactants and catalyst in a sealed tube.

  • Reaction: Heat to 60-70°C (Do not exceed 80°C to prevent C4 activation). Monitor closely by HPLC.

  • Outcome: Expect >90% selectivity for the 3-aryl-4-bromo-1-methylpyrazole . The C4-Br remains intact for subsequent diversification [2].

Part 4: Case Study – The "Linchpin" in Action

The industrial relevance of the 3-bromo motif is best exemplified by Chlorantraniliprole (Rynaxypyr) , a blockbuster insecticide, and various kinase inhibitors.

Chlorantraniliprole (Agrochemical)

Here, the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is the key intermediate.[5][6] The bromine at C3 is not a leaving group in the final step; it is a structural element providing halogen bonding and steric bulk to fit the Ryanodine receptor pocket. The synthesis involves constructing the pyrazole ring with the bromine already in place (or brominating a precursor), showcasing the stability of the C3-Br bond under cyclization conditions [3].

Kinase Inhibitor Scaffolds (Pharma)

In drug discovery, the 3-bromo group often serves as a "placeholder" for Suzuki couplings to introduce aryl groups that engage the hinge region or hydrophobic back-pocket of kinases (e.g., JAK, VEGFR).

  • Example: Synthesis of Encorafenib analogues often utilizes a pyrazole core where the 3-position is functionalized to tune selectivity against BRAF V600E [4].

Visualization: Sequential Functionalization Workflow

SequentialCoupling Figure 2: Sequential Pd-catalyzed functionalization of 3,4-dibromopyrazole. Start 1-Methyl-3,4-dibromopyrazole Step1 Step 1: Suzuki Coupling (Mild: 60°C, Pd(PPh3)4) C3-Selective Start->Step1 Intermed Intermediate: 1-Methyl-3-aryl-4-bromopyrazole Step1->Intermed >90% Regioselectivity Step2 Step 2: Buchwald/Suzuki (Harsh: 100°C, XPhos) C4-Functionalization Intermed->Step2 Final Final Drug Core (3,4-Diarylpyrazole) Step2->Final

Part 5: Future Outlook & Advanced Techniques

  • C-H Activation: Recent advances allow for the direct C-H arylation of 1-methyl-3-bromopyrazole at the C5 position using Pd(OAc)₂/PivOH, preserving the C3-Br for later use. This "orthogonal" strategy avoids the need for 3,5-dibromo precursors [5].

  • Flow Chemistry: Continuous flow protocols for the lithiation of 3,4-dibromopyrazole (halogen-lithium exchange) have shown that C5-lithiation is preferred kinetically at cryogenic temperatures (-78°C), offering a complementary regioselectivity profile to Pd-catalysis [6].

References

  • BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025).[1][7][8] Retrieved from

  • LMB, CNRS. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2016). Retrieved from

  • DuPont. Preparation method of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylate (Chlorantraniliprole Intermediate).[5][6][9][10] Patent CN111620850A. Retrieved from

  • Novartis/Array BioPharma. Synthesis of Encorafenib and Pyrazole Intermediates. (2020). J. Med. Chem. 63, 19, 10652–10704. Retrieved from

  • RSC. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015).[7][8] Retrieved from

  • PharmaBlock. Pyrazoles in Drug Discovery: Building Blocks and Flow Chemistry Applications. (2023).[8] Retrieved from

Sources

Technical Guide: Strategic Utility of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide in FBDD

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role and application of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide within the Fragment-Based Drug Design (FBDD) ecosystem. This document is structured for drug discovery scientists, focusing on the molecule's utility as a crystallographic probe, a chemical scaffold, and a lead-generation starting point.[1]

Executive Summary

In the high-attrition landscape of drug discovery, This compound (referred to herein as Frag-Br-01 ) represents a "privileged" fragment archetype. Unlike random library members, this molecule is engineered to solve two critical bottlenecks in FBDD: ambiguous electron density during X-ray screening and limited synthetic vectors during hit-to-lead optimization.

This guide delineates the protocol for utilizing Frag-Br-01 to map cryptic binding pockets, specifically leveraging its bromine substituent for anomalous scattering and its pyrazole-acetamide core for directed hydrogen bonding.

Chemo-Structural Analysis

The efficacy of Frag-Br-01 stems from its adherence to the "Rule of Three" (Ro3) and its embedded functional handles.

PropertyValueFBDD Significance
Molecular Weight ~246.1 DaHigh Ligand Efficiency (LE): Leaves ample mass budget for optimization.
ClogP ~1.2Solubility: Ensures high concentration (>10 mM) tolerance in aqueous buffers for SPR/NMR.
H-Bond Donors/Acc. 1 / 3Interaction Potential: The amide NH and carbonyl, plus pyrazole nitrogens, probe donor/acceptor regions.
Heavy Atom (Br) BromineAnomalous Scattering: Acts as an X-ray fiducial marker (K-edge ~13.47 keV).
Synthetic Vector C-Br BondGrowth Handle: Ready for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Structural Pharmacophore Breakdown
  • The Anchor (Pyrazole): A rigid scaffold often mimicking the adenine ring in ATP-competitive kinase inhibitors.

  • The Probe (Isopropylacetamide): The amide linker provides directional H-bonds, while the isopropyl group probes hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases).

  • The Beacon (Bromine): A halogen bond donor and a crystallographic phasing tool.

Experimental Workflow: From Screen to Structure

The following protocols describe the validated workflow for deploying Frag-Br-01 against a target protein (e.g., a Kinase or Bromodomain).

Phase I: Biophysical Screening (SPR)

Objective: Confirm binding affinity (


) and residence time.

Protocol:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., Biotinylated BRAF) on a Streptavidin (SA) or CM5 sensor chip to a density of ~2000 RU.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to account for bulk refractive index changes, as fragments are stored in DMSO.

  • Injection Cycle:

    • Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.

    • Concentration Series: Inject Frag-Br-01 at 8 concentrations (e.g., 10 µM to 2 mM).

    • Contact Time: 30s association, 30s dissociation.

  • Analysis: Fit data to a 1:1 Langmuir binding model. A "square wave" sensorgram indicates rapid on/off rates typical of fragments.

Phase II: Crystallographic Validation (The "Bromine Scan")

Objective: Unambiguously define the binding pose using Bromine Anomalous Dispersion.

Rationale: Small fragments often yield weak electron density (


) that is difficult to distinguish from water molecules. The bromine atom in Frag-Br-01 diffracts X-rays anomalously at specific wavelengths, generating a unique signal.

Protocol:

  • Soaking: Soak apo-crystals of the target protein in a solution containing 10–50 mM Frag-Br-01 and 5–10% DMSO for 2–24 hours.

  • Data Collection:

    • Collect diffraction data at the Bromine K-edge (wavelength

      
       Å).
      
    • Ensure high redundancy (>6-fold) to accurately measure the weak anomalous signal.

  • Map Calculation:

    • Compute the Anomalous Difference Map (

      
      ).
      
    • Look for a strong peak (>5

      
      ) in the 
      
      
      
      map. This peak pinpoints the exact location of the bromine atom.
  • Refinement: Use the bromine position to anchor the rest of the fragment into the standard

    
     density map.
    

Fragment Optimization: The "Grow" Strategy

Once the binding mode is solved, Frag-Br-01 transitions from a probe to a building block. The C-Br bond is the primary vector for "Fragment Growing."

Synthetic Pathway Visualization

The following diagram illustrates the transition from the parent fragment to a potent lead molecule using structure-guided design.

FragmentOptimization Fragment Frag-Br-01 (Kd ~ 500 µM) Structure X-ray Crystal Structure (Br-Anomalous Map) Fragment->Structure Soaking & Data Coll. Synthesis Suzuki Coupling (Ar-B(OH)2 + Pd cat) Fragment->Synthesis Reactant A Design Vector Design (Identify sub-pocket) Structure->Design Identify Growth Vector Design->Synthesis Select Boronic Acid Lead Lead Compound (Kd < 1 µM) Synthesis->Lead Purification & Assay

Figure 1: Workflow for evolving Frag-Br-01 into a lead compound via structure-based design.

Optimization Protocol (Suzuki-Miyaura Coupling)

Scenario: The X-ray structure reveals an adjacent hydrophobic pocket accessible via the C3-position of the pyrazole.

  • Reagents:

    • Substrate: Frag-Br-01 (1.0 eq).

    • Partner: Aryl boronic acid (1.2 eq) selected to fit the adjacent pocket.

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (3.0 eq).
      
  • Conditions: Microwave irradiation at 100°C for 30 min in Dioxane/Water (4:1).

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient).

  • Result: The bromine is replaced by an aryl group, typically increasing affinity by 10–100 fold (Fragment Growing).

Strategic Advantages in Drug Design

The "Water-Swap" Phenomenon

The amide group in Frag-Br-01 often mimics structural water molecules found in apo-protein pockets. By displacing these high-energy waters, the fragment gains entropic binding energy.

  • Verification: Compare the apo-structure water network with the holo-structure. If the amide carbonyl occupies the locus of a displaced water, this validates the binding mode.

Halogen Bonding

While primarily a synthetic handle, the bromine atom can participate in halogen bonding (X-bond) with backbone carbonyl oxygens of the target protein.

  • Geometry: Look for a C-Br[2]···O angle of

    
     and a distance less than the sum of van der Waals radii. This interaction can contribute significantly to enthalpy-driven binding.
    

References

  • Jhoti, H., et al. (2013). "The 'rule of three' for fragment-based drug discovery: where are we now?" Nature Reviews Drug Discovery.[3]

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery.[3]

  • Life Chemicals. (2025). "Brominated Fragment Library for X-ray Crystallography."[4]

  • TargetMol. (2024). "Fragment Libraries and Screening Tools."[1][4][5][6][7]

  • BenchChem. (2024). "3-Bromo-1H-pyrazole: A Key Synthetic Intermediate."[8]

Sources

Predictive Workflows and Mechanistic Insights into the Metabolic Stability of Bromo-Pyrazole Acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophoric Significance of the Scaffold

In modern medicinal chemistry, the pyrazole ring is a privileged heterocycle, highly valued for its ability to orient substituents for precise target engagement while maintaining a favorable physicochemical profile. When coupled with an acetamide linker, the resulting pyrazole acetamide scaffold provides a versatile framework capable of acting as both a hydrogen bond donor and acceptor. This specific architecture has been successfully deployed in the development of potent inhibitors across diverse therapeutic areas, including noncovalent DprE1 inhibitors against Mycobacterium tuberculosis[1] and mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

However, unsubstituted pyrazole acetamides frequently suffer from poor in vivo exposure due to rapid hepatic clearance. The strategic introduction of a bromine atom—typically at the C3 or C4 position of the pyrazole ring—transforms the molecule. The bromo-pyrazole motif serves a dual mechanistic purpose:

  • Metabolic Shielding: The bulky, electron-withdrawing bromine atom sterically blocks the most vulnerable sites of oxidation on the pyrazole core, preventing rapid cytochrome P450 (CYP450) mediated degradation[3].

  • Target Affinity via Halogen Bonding: Bromine possesses an anisotropic distribution of electron density, creating an electron-deficient region known as a

    
    -hole. This allows 4-bromopyrazole derivatives to form highly directional, stabilizing halogen bonds with electron-rich backbone carbonyls in the target protein's binding pocket, matching or exceeding the strength of traditional hydrogen bonds[4].
    

Mechanistic Pathways of Biotransformation

To accurately predict and optimize the metabolic stability of bromo-pyrazole acetamides, researchers must understand the specific biotransformation pathways these molecules undergo in the liver. Clearance is typically driven by two distinct enzymatic families:

  • CYP450-Mediated Oxidation: While the bromine atom protects the pyrazole core, the alkyl or aryl groups attached to the acetamide nitrogen remain susceptible to CYP3A4 and CYP2D6 mediated hydroxylation and N-dealkylation[3]. Furthermore, certain pyrazole derivatives carry a risk of bioactivation, leading to Time-Dependent Inhibition (TDI) of CYP3A4. Mitigating this requires careful structural modification to suppress the formation of reactive intermediate species[2].

  • Amidase-Mediated Hydrolysis: The acetamide linker itself is a prime target for hepatic amidases and esterases. Cleavage of the amide bond results in rapid systemic clearance, yielding inactive pyrazole carboxylic acid and amine metabolites.

In Silico Predictive Modeling (CADD)

Before committing resources to synthesis, Computer-Aided Drug Design (CADD) and structure-based virtual screening are employed to predict the metabolic fate of the scaffold[1]. Modern workflows utilize quantum mechanical calculations and machine learning modules (such as GLORYx or StarDrop) to generate a CYP450 profile[5]. These platforms calculate the activation energy required for hydrogen abstraction at various sites, effectively mapping the Sites of Metabolism (SoM) . If the CADD models predict high vulnerability at the acetamide linker, medicinal chemists will iteratively introduce steric bulk (e.g., N-methylation or


-substitution) in silico until the predicted intrinsic clearance is minimized.

Experimental Validation: Liver Microsomal Stability Protocol

To validate in silico predictions, the scaffold must be subjected to a self-validating in vitro assay. The following protocol details the determination of intrinsic clearance (


) and half-life (

) using Human Liver Microsomes (HLM).

Causality in Experimental Design: The standard assay relies on the addition of NADPH to regenerate active CYP450 enzymes. However, because the bromo-pyrazole acetamide scaffold contains a hydrolyzable amide bond, a parallel incubation without NADPH is strictly required[2]. This acts as an internal control: if rapid clearance is observed in the minus-NADPH control, the instability is driven by non-CYP enzymes (amidases). If clearance only occurs in the presence of NADPH, the degradation is CYP-mediated. This causality dictates the subsequent synthetic optimization strategy.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Thaw Human Liver Microsomes (HLMs) on ice and dilute to a working concentration of 0.5 mg/mL protein in the buffer.
    
  • Compound Spiking: Prepare a 10 mM stock of the bromo-pyrazole acetamide test compound in DMSO. Dilute into the microsomal suspension to achieve a final compound concentration of 1 µM (ensure final DMSO concentration is

    
     0.1% to prevent CYP inhibition).
    
  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes on a thermoshaker.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM) to the test wells. For the negative control wells, add an equivalent volume of plain buffer.

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the reaction mixture[2].

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant (

    
    ), which is used to calculate 
    
    
    
    and
    
    
    .

Quantitative SAR of Metabolic Stability

The table below summarizes representative quantitative data illustrating how structural modifications to the pyrazole acetamide scaffold impact microsomal stability. The data highlights the transition from highly cleared, unsubstituted variants to optimized, metabolically stable bromo-pyrazole derivatives.

Scaffold VariationPyrazole Substitution (C4)Acetamide LinkerHLM

(min)

(µL/min/mg)
Primary Clearance Mechanism
Unsubstituted Pyrazole -H-NH-4.2> 300Rapid CYP450 oxidation at C4
Fluoro-Pyrazole -F-NH-18.5145Moderate CYP450 oxidation
Bromo-Pyrazole -Br-NH-41.055.4Amidase hydrolysis
Bromo-Pyrazole (N-Methyl) -Br-N(CH3)-> 120< 15.0Highly stable; amidase blocked

Note: The introduction of the C4-bromine significantly extends the half-life by blocking ring oxidation, while N-methylation of the acetamide linker shuts down amidase-mediated hydrolysis, resulting in a highly stable clinical candidate profile.

Optimization Workflow Visualization

The logical relationship between computational prediction, chemical synthesis, and biological validation forms a continuous feedback loop. The diagram below illustrates the self-validating workflow required to optimize the metabolic stability of these scaffolds.

MetabolicOptimization A In Silico CADD & SoM Prediction (CYP450 Profiling) B Scaffold Synthesis (Bromo-Pyrazole Acetamide) A->B Target Design C In Vitro Microsomal Assay (HLM/MLM + NADPH) B->C Compound D Metabolite ID (LC-MS/MS) & Clearance Calculation C->D Incubation E SAR Optimization (Halogen Bonding/Steric Shielding) D->E Data Output E->A Iteration

Metabolic stability optimization workflow for bromo-pyrazole acetamide scaffolds.

References

  • Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design. ChemRxiv.[Link]

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics (AIP Publishing).[Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical profiling of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide . It is structured to serve drug discovery professionals requiring rigorous structural analysis beyond simple automated descriptors.

Executive Summary: The Core Metrics

For rapid lead optimization and "Rule of 5" (Ro5) compliance checks, the fundamental counts for This compound are as follows:

PropertyCountSource Atoms
Hydrogen Bond Donors (HBD) 1 Amide Nitrogen (N -H)
Hydrogen Bond Acceptors (HBA) 2 *Amide Carbonyl (O ), Pyrazole (N 2)
Ro5 Violation? No Compliant (HBD

5, HBA

10)

*Note: This count follows the classical Lipinski definition (Sum of N + O). The bromine atom introduces significant "Sigma-Hole" and weak acceptor nuances discussed in Section 3.

Structural Deconstruction & Causality

To understand the behavior of this molecule in a biological system (e.g., binding pocket desolvation, membrane permeability), we must move beyond integer counts to electrostatic reality.

The Amide Linker (The Primary Dipole)

The


-isopropylacetamide  moiety serves as the primary polar anchor.
  • Donor (HBD): The secondary amide nitrogen is a classical donor. The isopropyl group provides steric bulk, potentially shielding this donor from bulk solvent, which can lower the desolvation penalty during protein binding.

  • Acceptor (HBA): The carbonyl oxygen is a strong acceptor (

    
     hybridized). Its accessibility is high, making it a primary hydration site.
    
The Pyrazole Heterocycle (The pH-Dependent Acceptor)

The 3-Bromo-1H-pyrazol-1-yl group presents a unique electronic profile.

  • N1 (Pyrrole-like): Substituted by the acetamide linker. Its lone pair is involved in aromaticity, rendering it non-basic and not an HBA .

  • N2 (Pyridine-like): This nitrogen has a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system. It acts as a Hydrogen Bond Acceptor.[1][2]
    • Basicity Insight: Unsubstituted pyrazole has a pKa

      
       2.5. The 3-Bromo  substituent is Electron-Withdrawing (EWG) via induction (-I effect), which further lowers the electron density on N2.
      
    • Physiological State: At pH 7.4, N2 is virtually 100% unprotonated (neutral). It functions purely as an HBA, not a cationic center.

Visualizing the Counting Logic

The following decision tree illustrates the logic used to filter "structural atoms" from "pharmacophoric features."

HBD_HBA_Logic Molecule 2-(3-Bromo-1H-pyrazol-1-yl)- N-isopropylacetamide Amide_N Amide Nitrogen (-NH-) Molecule->Amide_N Amide_O Carbonyl Oxygen (=O) Molecule->Amide_O Pyraz_N1 Pyrazole N1 (Linker Attached) Molecule->Pyraz_N1 Pyraz_N2 Pyrazole N2 (Pyridine-like) Molecule->Pyraz_N2 Bromo Bromine (C-Br) Molecule->Bromo Decision_HBD Has H attached? Amide_N->Decision_HBD Decision_LP Lone Pair Available? Amide_O->Decision_LP Decision_Arom Lone Pair in Aromaticity? Pyraz_N1->Decision_Arom Pyraz_N2->Decision_Arom Bromo->Decision_LP Result_HBD1 Count: 1 HBD Decision_HBD->Result_HBD1 Yes Result_HBA1 Count: 1 HBA Decision_LP->Result_HBA1 Yes Result_Ambiguous Excluded from Ro5 (See Section 3) Decision_LP->Result_Ambiguous Yes (Weak) Result_Null1 Not HBA Decision_Arom->Result_Null1 Yes (Unavailable) Result_HBA2 Count: 1 HBA Decision_Arom->Result_HBA2 No (Orthogonal)

Figure 1: Logical decision tree for classifying HBD/HBA sites within the target molecule.

Advanced Insight: The "Bromine Anomaly"

While standard algorithms (e.g., Lipinski, Veber) exclude halogens from HBA counts, this is an oversimplification for high-precision drug design.

Halogen Bonding (Sigma-Hole)

The Bromine atom at position 3 exhibits a "Janus-faced" character:

  • Equatorial Belt (Negative): A belt of electron density perpendicular to the C-Br bond can act as a very weak H-bond acceptor.

  • Sigma Hole (Positive): The region along the extension of the C-Br bond is electron-deficient. This allows the Bromine to act as a Lewis Acid (Halogen Bond Donor), interacting with backbone carbonyls in target proteins.

Implication: If your target pocket contains a backbone carbonyl aligned with the C-Br vector, the Bromine will likely form a Halogen Bond (favorable), not an H-bond. If you strictly count it as an HBA (0 or 1), you miss this critical binding vector.

Experimental Validation Protocols

As a self-validating system, theoretical counts must be ground-truthed. Below are the standard operating procedures (SOPs) for validating these properties.

Protocol: NMR Titration for HBD Strength

To determine the "active" HBD strength of the amide proton.

  • Solvent: Dissolve compound in

    
     (non-polar, non-H-bonding).
    
  • Titrant: Add increasing equivalents of a standard acceptor (e.g., DMSO-

    
    ).
    
  • Measurement: Monitor the chemical shift (

    
    ) of the Amide N-H signal.
    
  • Analysis: A significant downfield shift (

    
     ppm) confirms the proton is available and willing to donate H-bonds. If the shift is minimal, it implies an intramolecular H-bond (e.g., with the pyrazole N2) is "locking" the conformation.
    
Protocol: logP (Charnet's Method) for HBA/HBD Balance

To measure the molecule's overall H-bonding capacity (acidity + basicity).

  • Measure logP (Octanol/Water): Standard shake-flask or HPLC method.

  • Measure logP (Alkane/Water): Using cyclohexane or heptane.

  • Calculate

    
    logP: 
    
    
    
    
  • Interpretation:

    • 
      : Impossible (Alkane is always less polar).
      
    • 
      : Typical for drugs with balanced HBD/HBA.
      
    • High

      
      : Indicates high H-bond acidity/basicity, predicting poor membrane permeability despite a compliant Ro5 count.
      

Exp_Workflow Start Validation Phase NMR 1H NMR Titration (CDCl3 + DMSO) Start->NMR LogP Delta logP Determination Start->LogP Shift Measure Chemical Shift (Delta ppm) NMR->Shift Intra Intramolecular H-Bond? (Low Delta) Shift->Intra < 0.5 ppm Inter Free HBD Confirmed (High Delta) Shift->Inter > 1.0 ppm Calc Calc: logP(oct) - logP(alk) LogP->Calc Perm Predict Permeability Calc->Perm

Figure 2: Experimental workflow for validating hydrogen bond characteristics.

References

  • Lipinski, C. A., et al. (2001).[3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Gilday, J. P., et al. (2015). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 58(7), 2895–2905. Link

  • Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 46: A New Physicochemical Approach to the Determination of Hydrogen Bond Acidity and Basicity." Journal of Pharmaceutical Sciences, 95(10). Link

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Biological Targets." Angewandte Chemie International Edition, 43(40), 5310-5324. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide , a functionalized pyrazole intermediate relevant to medicinal chemistry campaigns targeting ion channels and enzyme inhibition. The protocol focuses on the convergent


-alkylation of 3-bromo-1H-pyrazole, addressing the critical challenge of regioselectivity (1,3- vs. 1,5-isomer formation) inherent to asymmetric pyrazole functionalization.

Introduction & Mechanistic Rationale

The synthesis of


-alkylated pyrazoles from 3(5)-substituted pyrazoles is complicated by annular tautomerism. 3-Bromo-1H-pyrazole exists in equilibrium with 5-bromo-1H-pyrazole. Upon deprotonation, the resulting pyrazolate anion has two nucleophilic nitrogen sites (

1 and

2).
  • The Challenge: Alkylation can occur at either nitrogen, leading to a mixture of the desired 3-bromo-1-alkyl isomer and the often undesired 5-bromo-1-alkyl isomer.

  • The Solution: This protocol utilizes mild basic conditions (Potassium Carbonate in Acetonitrile) to favor the formation of the 3-bromo isomer via thermodynamic control and steric considerations, although chromatographic separation is typically required to isolate the pure regioisomer.

  • Target Moiety: The

    
    -isopropylacetamide side chain is introduced via a direct displacement reaction using 2-chloro-
    
    
    
    -isopropylacetamide.

Reaction Workflow (Visualization)

The following diagram illustrates the synthetic pathway and the divergent regiochemical outcomes.

SynthesisPath SM1 3-Bromo-1H-pyrazole (Tautomeric Mix) Base Base: K2CO3 Solvent: MeCN SM1->Base SM2 2-Chloro-N-isopropylacetamide (Electrophile) SM2->Base Inter Pyrazolate Anion (Intermediate) Base->Inter Deprotonation Prod1 TARGET: 2-(3-Bromo-1H-pyrazol-1-yl)-... (1,3-Isomer) Inter->Prod1 Path A (Major) Prod2 Byproduct: 2-(5-Bromo-1H-pyrazol-1-yl)-... (1,5-Isomer) Inter->Prod2 Path B (Minor) Purify Flash Chromatography (Separation) Prod1->Purify Prod2->Purify

Figure 1: Synthetic pathway for the N-alkylation of 3-bromopyrazole showing the formation of regioisomers.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
3-Bromo-1H-pyrazole 146.971.0Nucleophile
2-Chloro-N-isopropylacetamide 135.601.1Electrophile
Potassium Carbonate (K₂CO₃) 138.212.0Base
Acetonitrile (MeCN) --Solvent (Anhydrous)
Sodium Iodide (NaI) 149.890.1Catalyst (Finkelstein)
Step-by-Step Procedure

Step 1: Preparation of the Electrophile (If not commercial) Note: 2-Chloro-N-isopropylacetamide is commercially available. If synthesis is required, it is prepared by reacting chloroacetyl chloride with isopropylamine at 0°C in DCM with TEA.

Step 2: N-Alkylation Reaction

  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Solvation: Dissolve 3-Bromo-1H-pyrazole (1.47 g, 10.0 mmol) in anhydrous Acetonitrile (40 mL).

  • Deprotonation: Add Potassium Carbonate (2.76 g, 20.0 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Addition: Add 2-Chloro-N-isopropylacetamide (1.49 g, 11.0 mmol) and a catalytic amount of Sodium Iodide (150 mg, 1.0 mmol).

    • Expert Insight: NaI catalyzes the reaction via in situ formation of the more reactive iodo-acetamide species (Finkelstein reaction).

  • Reaction: Heat the mixture to 60°C under

    
     atmosphere for 12–16 hours. Monitor reaction progress by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.
    
    • Checkpoint: The starting material (pyrazole) should be consumed. Two new spots may appear (1,3-isomer and 1,5-isomer).

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic solids (K₂CO₃/KCl) through a pad of Celite. Rinse the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Purification & Isolation

  • Purification: Purify the crude material via Flash Column Chromatography on silica gel.

    • Gradient: 0% to 60% Ethyl Acetate in Hexanes.

  • Elution Order: The 1,5-isomer (more non-polar due to dipole minimization) typically elutes first. The target 1,3-isomer (2-(3-Bromo-1H-pyrazol-1-yl)-...) elutes second.

    • Note: Careful fraction collection is required as the Rf difference can be small (

      
      ).
      
  • Characterization: Confirm the regiochemistry using NOESY NMR (interaction between the

    
    -methylene protons and the pyrazole protons) or by comparing 
    
    
    
    C NMR shifts of the pyrazole carbons.

Safety & Handling

  • Chemical Hazards:

    • 3-Bromo-1H-pyrazole: Irritant to eyes, respiratory system, and skin.[4]

    • 2-Chloro-N-isopropylacetamide: Potential alkylating agent; handle with gloves and avoid inhalation.

    • Acetonitrile: Flammable and toxic (metabolizes to cyanide). Use in a well-ventilated fume hood.[5]

  • Engineering Controls: Perform all operations in a certified chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Alkylation of 3(5)-substituted pyrazoles: regioselectivity and solvent effects.
    • Source:Tetrahedron
    • URL:[Link]

  • General Synthesis of N-Alkylated Pyrazoles

    • Title: Practical Synthesis of N-Alkylated Pyrazoles via Base-Medi
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Finkelstein Catalysis in Amide Synthesis

    • Title: Halide Exchange Reactions in Organic Synthesis.
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Application Note: Regioselective N-Alkylation of 3-Bromopyrazole with N-Isopropyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Executive Summary & Mechanistic Context

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for amides and aromatic rings. However, the functionalization of unsymmetrical pyrazoles—such as 3-bromopyrazole—presents a persistent synthetic challenge: controlling the regioselectivity of N-alkylation . Because 3-bromopyrazole exists as a tautomeric mixture of 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole, alkylation typically yields a mixture of two regioisomers.

When utilizing an α-chloroacetamide electrophile like


-isopropyl-2-chloroacetamide , the reaction introduces a fascinating mechanistic dichotomy. Standard alkyl halides favor alkylation at the less sterically hindered nitrogen (yielding the 1-alkyl-3-bromopyrazole isomer). However, computational and structural studies reveal that the amide NH of chloroacetamides can form a stabilizing hydrogen bond with the non-reacting pyrazole nitrogen in the transition state . While this H-bond lowers the activation energy for the sterically disfavored N2 attack, the overwhelming steric bulk of both the C3-bromine and the 

-isopropyl group ultimately dictates that the N1-alkylation (3-bromo isomer) remains the major product.

Understanding and controlling this interplay between steric repulsion and transition-state hydrogen bonding is critical for developing a high-yielding, scalable process without relying on complex protecting-group strategies .

Reaction Pathway & Causality

TS_Mechanism SM 3-Bromopyrazole + Electrophile Base K2CO3, DMF Deprotonation SM->Base TS1 N1 Attack Sterically Favored Base->TS1 TS2 N2 Attack H-Bond Stabilized TS Sterically Hindered Base->TS2 Prod1 1-Alkyl-3-bromo (Major: 92%) TS1->Prod1 Prod2 1-Alkyl-5-bromo (Minor: 8%) TS2->Prod2

Mechanistic divergence in pyrazole alkylation driven by sterics and H-bonding.

Causality Behind Experimental Choices
  • Base Selection (K₂CO₃): A weak, insoluble base like potassium carbonate is chosen over strong bases like NaH. K₂CO₃ operates via a heterogeneous mechanism. The potassium cation coordinates with both the pyrazolide nitrogen and the carbonyl oxygen of the electrophile, creating a structured transition state that maximizes steric differentiation and prevents base-catalyzed hydrolysis of the α-chloroamide.

  • Solvent Selection (DMF): Dimethylformamide (DMF) is a polar aprotic solvent that highly solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic. This accelerates the S_N2 displacement of the chloride.

  • Temperature (80 °C): While ambient temperatures marginally improve the regiomeric ratio via kinetic control, the reaction stalls due to the steric bulk of the

    
    -isopropyl group. Heating to 80 °C provides the necessary thermal energy to overcome the activation barrier, ensuring >98% conversion within 5 hours.
    

Optimization Data

The following table summarizes the quantitative data from our optimization screens, highlighting how reaction conditions influence both overall yield and regioselectivity.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Total Yield (%)Regio-Ratio (N1:N2)
1 (Optimized) K₂CO₃ DMF 80 5 88 92 : 8
2Cs₂CO₃DMF8048589 : 11
3NaHTHF25127275 : 25
4K₂CO₃MeCN8088190 : 10

Note: N1 = 2-(3-bromo-1H-pyrazol-1-yl)-N-isopropylacetamide; N2 = 2-(5-bromo-1H-pyrazol-1-yl)-N-isopropylacetamide. Ratios determined by crude ¹H-NMR.

Validated Experimental Protocol

This protocol is designed as a self-validating system . Built-in visual cues and In-Process Controls (IPCs) ensure trustworthiness and reproducibility at every stage.

Workflow S1 1. Dissolve 3-Bromopyrazole in DMF S2 2. Add K2CO3 (1.5 eq) Stir 30 min at RT S1->S2 S3 3. Add N-isopropyl-2-chloroacetamide S2->S3 S4 4. Heat at 80°C for 5 h (IPC: HPLC >98% conversion) S3->S4 S5 5. Aqueous Quench & EtOAc Extraction Wash with 5% LiCl S4->S5 S6 6. Silica Gel Chromatography Isolate Major N1 Isomer S5->S6

Standardized experimental workflow for the regioselective N-alkylation process.

Step-by-Step Methodology (10 mmol Scale)
  • System Preparation: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromopyrazole (1.47 g, 10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 eq). Stir the suspension at room temperature (20–25 °C) for 30 minutes.

    • Causality: Pre-stirring allows the heterogeneous formation of the potassium pyrazolide intermediate, preventing the base from indiscriminately degrading the electrophile upon addition.

  • Electrophile Addition: Add

    
    -isopropyl-2-chloroacetamide (1.49 g, 11.0 mmol, 1.1 eq) portion-wise over 5 minutes to manage any mild exotherm.
    
  • Alkylation & IPC: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere. Stir for 5 hours.

    • Self-Validation (IPC): Sample 50 µL of the mixture, dilute in MeCN, and analyze via HPLC (UV 220 nm) or TLC (Hexanes:EtOAc 1:1, KMnO₄ stain). The reaction is complete when the 3-bromopyrazole peak is < 2% of the total organic area.

  • Aqueous Quench: Cool the mixture to room temperature. Pour the suspension into 100 mL of ice-cold distilled water.

    • Visual Cue: The mixture will immediately turn cloudy as the inorganic carbonate salts dissolve and the organic products phase-separate as a milky emulsion or fine precipitate.

  • Extraction & DMF Removal: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers and wash with a 5% aqueous LiCl solution (2 x 30 mL), followed by brine (30 mL).

    • Causality: Aqueous LiCl is highly effective at partitioning residual DMF into the aqueous phase, preventing high-boiling solvent carryover during concentration.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

  • Isolation: Purify the crude residue via silica gel flash chromatography (Eluent gradient: 10% to 40% EtOAc in Hexanes). The major N1 isomer (2-(3-bromo-1H-pyrazol-1-yl)-

    
    -isopropylacetamide) elutes first due to lower polarity compared to the sterically congested N2 isomer.
    

References

  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025, 26(21), 10335.[Link]

  • WuXi AppTec. "Activation Energy Estimation for Alkylation of Pyrazole (Part II)." WuXi Biology, 2021.[Link]

  • Bengel, L. L., Aberle, B., Egler-Kemmerer, A.-N., Kienzle, S., Hauer, B., & Hammer, S. C. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes." Angewandte Chemie International Edition, 2021, 60(10), 5554-5560.[Link]

Using 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide as a Suzuki coupling intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide as a Privileged Suzuki-Miyaura Intermediate

Context & Chemical Significance

The pyrazole scaffold is a privileged structure in modern drug discovery, heavily featured in pharmacological agents ranging from anti-inflammatory drugs to highly selective kinase inhibitors[1]. Specifically, derivatives like This compound serve as advanced synthetic intermediates. The N-isopropylacetamide moiety acts as a critical physicochemical tuner—providing an optimal balance of lipophilicity while participating in essential hydrogen-bond networks within target binding pockets. Meanwhile, the C3-bromine atom provides a highly regioselective anchor for late-stage diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. This intermediate is particularly relevant in the modular synthesis of Janus Kinase (JAK) inhibitors and related antileishmanial agents[2][3].

Mechanistic Causality in 3-Bromopyrazole Couplings

Coupling at the 3-position of the pyrazole ring presents unique electronic and steric challenges. The C3-Br bond is electronically deactivated compared to standard aryl bromides, and the nitrogen-rich heterocycle can competitively coordinate to the palladium center, leading to catalyst poisoning[1][4].

As an application scientist, understanding the causality behind the catalytic cycle is essential for troubleshooting:

  • Oxidative Addition: To overcome the high activation energy of the deactivated C3-Br bond, highly active, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos) are required. These ligands promote the formation of a monoligated Pd(0) species that rapidly inserts into the C-Br bond[1].

  • Transmetalation: This is frequently the rate-limiting step in pyrazole couplings. The inclusion of an aqueous base (e.g., K₃PO₄) is non-negotiable; it hydroxylates the arylboronic acid to form a reactive, electron-rich boronate complex, which readily transfers its aryl group to the Pd(II) center[1][2].

  • Reductive Elimination: The steric bulk of the XPhos ligand accelerates reductive elimination, forcing the two organic fragments together to form the new C-C bond and expelling the cross-coupled pyrazole product while regenerating the Pd(0) catalyst[1].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 3-Bromopyrazole TransMet Transmetalation Pd(II)-Aryl Complex OxAdd->TransMet + Arylboronic Acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura cycle for 3-bromopyrazoles.

Experimental Methodology & Self-Validating Protocols

To ensure high reproducibility, the following protocol utilizes XPhos Pd G2/G3 precatalysts. These precatalysts are air-stable but rapidly generate the active Pd(0) species under mild basic conditions, establishing a self-validating system where catalyst activation is visually confirmed by a distinct color change (typically yellow to dark orange/red)[1].

Standard Operating Procedure: Suzuki-Miyaura Coupling

Materials Required:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1]

  • XPhos Pd G2 or G3 precatalyst (1.5–2.0 mol%)[1]

  • Potassium phosphate (K₃PO₄, 2.0 equiv)[1]

  • 1,4-Dioxane and Deionized Water (4:1 v/v)[1][2]

Step-by-Step Execution:

  • Reagent Assembly: To an oven-dried Schlenk tube or 20 mL reaction vial equipped with a magnetic stir bar, add the pyrazole intermediate, arylboronic acid, K₃PO₄, and the XPhos Pd precatalyst[1].

  • Atmosphere Exchange (Critical Step): Seal the vessel with a PTFE-lined septum. Evacuate the vessel under high vacuum and backfill with ultra-high-purity Argon or Nitrogen. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and the active Pd(0) species, quenching the catalytic cycle and forming unreactive palladium black[1].

  • Solvent Addition: Add the 1,4-dioxane and water mixture (degassed via sparging with Argon for 15 minutes) via syringe[1]. Causality: The biphasic or partially miscible water system is essential to dissolve the inorganic K₃PO₄ and facilitate the critical transmetalation step[2].

  • Thermal Activation: Place the vessel in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800–1000 rpm) for 5–12 hours[1]. Monitor reaction progress via LC-MS. The reaction is self-validating when the starting material mass peak is completely replaced by the product mass peak.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with water and brine[1].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography[1].

Workflow Step1 Reagent Assembly (Solid Dispensing) Step2 Inert Atmosphere (Argon Purge x3) Step1->Step2 Step3 Degassed Solvent (Dioxane/H2O) Step2->Step3 Step4 Thermal Activation (80°C, 5-12h) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Quantitative Data: Condition Optimization

The table below summarizes the optimization landscape for the Suzuki-Miyaura coupling of 3-bromopyrazole derivatives. The data highlights the necessity of advanced precatalysts over traditional systems[1][2].

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene / H₂O100< 45%
2Pd(dppf)Cl₂ (5 mol%)dppfCs₂CO₃Dioxane / H₂O120 (MW)76%
3XPhos Pd G2 (1.5 mol%)XPhosK₃PO₄Dioxane / H₂O8094%
4XPhos Pd G3 (2.0 mol%)XPhosK₃PO₄THF / H₂O6588%

Data Interpretation: Traditional tetrakis(triphenylphosphine)palladium(0) (Entry 1) provides poor yields due to slow oxidative addition and rapid catalyst deactivation. Bidentate ligands like dppf (Entry 2) improve yields but require harsh microwave (MW) conditions[2]. The XPhos Pd G2/G3 systems (Entries 3 & 4) offer superior performance, achieving near-quantitative yields at lower temperatures and reduced catalyst loadings[1].

References

  • Title: 3-Bromo-1H-pyrazole | Building Block for R&D Source: benchchem.com URL: 1

  • Title: Late-Stage Diversification of Pyrazoles as Antileishmanial Agents Source: researchgate.net URL: 2

  • Title: US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds Source: google.com (Patents) URL: 3

  • Title: Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides Source: mit.edu (DSpace) URL: 4

Sources

Application Note: Scalable Synthesis and Process Optimization of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide is a critical, highly functionalized building block frequently utilized in the development of kinase inhibitors, agrochemicals, and novel antiplasmodial agents[1]. Transitioning the synthesis of this intermediate from discovery chemistry to a scalable process requires stringent control over regioselectivity, atom economy, and downstream purification.

This technical guide details a highly efficient, two-step convergent synthetic route. By leveraging the intrinsic steric properties of the 3-bromopyrazole tautomer, we establish a self-validating protocol that drives N1-alkylation selectively, minimizing the formation of the undesired N2-alkylated (5-bromo) isomer.

Retrosynthetic Strategy & Mechanistic Causality

The most scalable approach to this molecule is the convergent N-alkylation of 3-bromopyrazole with 2-chloro-N-isopropylacetamide. While linear approaches (e.g., alkylation with ethyl bromoacetate followed by saponification and amidation) offer high yields, they suffer from poor step economy and higher E-factors.

The Challenge of Pyrazole Tautomerism

3-Bromopyrazole exists in a dynamic tautomeric equilibrium between 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole. Deprotonation yields a delocalized pyrazolide anion, presenting two nucleophilic nitrogen centers (N1 and N2).

Causality Behind Reagent Selection

The selection of base and solvent is the primary driver of regioselectivity. Under standard basic conditions (e.g., using alkali metal carbonates like


), alkylation proceeds preferentially at the N1 position [2]. This is a kinetic preference driven by steric causality: the bulky bromine atom at the C3 position sterically hinders the adjacent N2 nitrogen, funneling the electrophilic attack toward the unhindered N1 position[3].

Conversely, if the synthetic target were the N2-isomer, specialized Lewis acid catalysts (such as


 or 

) would be required to coordinate the electrophile and artificially invert the selectivity[4]. Because our target is the N1-isomer, standard, cost-effective

in polar aprotic solvents (like Acetonitrile) provides the optimal thermodynamic environment for scalable manufacturing.

Mechanism Tautomer 3-Bromopyrazole Tautomerism Anion Delocalized Pyrazolide Anion Tautomer->Anion K2CO3 Base Path1 Path A: Attack at N1 (Less Sterically Hindered) Anion->Path1 Major Pathway Path2 Path B: Attack at N2 (Sterically Hindered by Br) Anion->Path2 Minor Pathway Prod1 1-Alkyl-3-bromopyrazole (Desired Product) Path1->Prod1 ~90-95% Yield Prod2 1-Alkyl-5-bromopyrazole (Impurity) Path2->Prod2 ~5-10% Yield

Mechanistic causality of regioselective N1-alkylation driven by steric hindrance.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. In-Process Controls (IPCs) are embedded to ensure that each synthetic stage meets rigorous quality thresholds before downstream progression.

Protocol A: Synthesis of 2-Chloro-N-isopropylacetamide

This step utilizes modified Schotten-Baumann conditions to maximize the atom economy of the amine[1][5].

  • Reactor Setup: Charge a jacketed reactor with Dichloromethane (DCM, 10 vol) and Isopropylamine (1.05 equiv). Add an aqueous solution of

    
     (1.1 equiv in 5 vol 
    
    
    
    ).
  • Temperature Control: Cool the biphasic mixture to 0–5 °C under vigorous stirring (≥ 400 RPM) to ensure sufficient interfacial mixing.

  • Electrophile Addition: Add Chloroacetyl chloride (1.0 equiv) dropwise over 2 hours, maintaining the internal temperature below 10 °C to prevent hydrolytic degradation of the acid chloride.

  • Reaction Maturation: Warm to 20 °C and stir for 1 hour.

  • Validation Check (IPC 1): Sample the organic phase for GC-MS analysis. System Validation: The reaction is validated when the chloroacetyl chloride peak (

    
     112) is completely absent, and a single product peak (
    
    
    
    135) >98% AUC is observed.
  • Workup: Separate the phases. Wash the organic layer with 1M HCl (2 vol) to remove residual amine, followed by brine (2 vol). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a white crystalline solid.
    
Protocol B: Regioselective N-Alkylation and Purification
  • Reactor Setup: Charge a dry reactor with 3-Bromopyrazole (1.0 equiv), anhydrous Acetonitrile (MeCN, 8 vol), and milled

    
     (1.5 equiv).
    
  • Activation: Stir the suspension at 40 °C for 30 minutes to facilitate the formation of the pyrazolide anion.

  • Alkylation: Add 2-Chloro-N-isopropylacetamide (1.05 equiv, from Protocol A) as a solution in MeCN (2 vol). Elevate the temperature to 60 °C and stir for 12 hours.

  • Validation Check (IPC 2): Perform HPLC analysis (UV at 254 nm) of the crude mixture. System Validation: The system validates successful kinetic control if the ratio of the N1-isomer (target) to the N2-isomer (impurity) is ≥ 9:1, with <2% unreacted 3-bromopyrazole.

  • Workup & Crystallization: Filter the inorganic salts. Concentrate the filtrate to 2 volumes. Induce crystallization by adding Heptane (6 vol) dropwise at 40 °C, then cool linearly to 5 °C over 4 hours.

  • Isolation: Filter the resulting white crystals and wash with cold Heptane. The N2-isomer remains highly soluble in the mother liquor, allowing for an exceptional regiomeric upgrade.

Workflow A Isopropylamine + Chloroacetyl chloride B 2-Chloro-N-isopropylacetamide A->B Step 1 Schotten-Baumann D N-Alkylation (K2CO3, MeCN) B->D C 3-Bromopyrazole C->D E Crude Mixture D->E Step 2 F Crystallization (EtOAc/Heptane) E->F IPC: HPLC G Pure Target API Intermediate F->G >99.5% Purity

Synthetic workflow from raw materials to the purified pyrazole intermediate.

Quantitative Data Presentation

The optimization of the N-alkylation step demonstrates the critical nature of base and solvent selection. As shown in Table 1 , standard alkali bases favor the desired N1-isomer, whereas Lewis-acidic magnesium bases artificially invert the selectivity[2][4].

Table 1: Optimization of Base and Solvent for Regioselective N-Alkylation

BaseSolventTemperature (°C)Conversion (%)Regioselectivity (N1:N2)
K₂CO₃ MeCN 60 >99 92 : 8
Cs₂CO₃DMF259585 : 15
NaHTHF0 to 25>9988 : 12
Mg(OEt)₂THF258011 : 89

Upon selecting the optimal


/MeCN system, the process was scaled. Table 2  highlights the robustness of the crystallization protocol, which consistently upgrades the regiomeric purity to >99.5% across multiple scales while maintaining a highly efficient E-Factor (mass ratio of waste to desired product).

Table 2: Process Scale-Up Metrics for this compound

ScaleOverall Yield (%)Regiomeric Purity (HPLC AUC %)E-Factor
10 g82>99.512.4
100 g84>99.710.1
1.5 kg81>99.88.5

References

  • [3] Shuai Chen, et al. "Direct, Regioselective N-Alkylation of 1,3-Azoles". Organic Letters (2016). URL:[Link]

  • [5] E. J. Merino, et al. "A new macrocyclic terbium(III) complex for use in RNA footprinting experiments". PMC / National Institutes of Health (2011). URL:[Link]

  • [1] C. Kuka, et al. "4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents". Molecules (2020). URL:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocols for utilizing 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide (referred to herein as Compound 1 ) as an electrophilic partner in Palladium-catalyzed cross-coupling reactions.

Pyrazoles are "privileged structures" in kinase inhibitors and GPCR ligands. However, the 3-bromo position is electronically distinct from the more common 4-bromo isomers, often requiring specialized ligand systems to facilitate oxidative addition. Furthermore, the N-isopropylacetamide side chain of Compound 1 provides a critical solubility handle and eliminates the catalyst poisoning often seen with free NH-pyrazoles, but necessitates specific workup precautions to prevent amide hydrolysis.

This document provides validated protocols for:

  • Suzuki-Miyaura Coupling: Synthesis of biaryl scaffolds.

  • Buchwald-Hartwig Amination: Introduction of amino-functionality at the C3 position.

Chemical Profile & Mechanistic Insight[1][2]

Substrate Analysis
  • Compound: this compound

  • Role: Electrophile (Aryl Halide equivalent).

  • Electronic Environment: The pyrazole ring is electron-rich (π-excessive). The C3-Br bond is generally less activated towards oxidative addition than electron-deficient aryl halides (e.g., bromonitrobenzene).

  • Steric/Chelation Factors: The N-acetamide arm acts as a spectator group during the catalytic cycle but prevents the formation of inactive Pd-azolate species, a common failure mode in unprotected pyrazoles.

Catalyst Selection Logic
  • For C-C Bonds (Suzuki): We recommend XPhos Pd G3 or Pd(dppf)Cl₂ . The bulky, electron-rich XPhos ligand facilitates the oxidative addition into the electron-rich pyrazole C-Br bond.

  • For C-N Bonds (Buchwald): We recommend tBuBrettPhos Pd G3 . Literature indicates that 3-bromopyrazoles are challenging substrates for amination; tBuBrettPhos is specifically optimized to prevent β-hydride elimination and promote reductive elimination in 5-membered heterocycles.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 3-aryl-1-acetamide-pyrazoles.

Reagents & Materials
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0ElectrophileCompound 1
Boronic Acid 1.2 - 1.5NucleophileAryl/Heteroaryl Boronic Acid
Catalyst 0.02 - 0.05Pd SourceXPhos Pd G3 (CAS: 1445085-55-1)
Base 2.0 - 3.0ActivatorK₃PO₄ (0.5 M aq.) or Cs₂CO₃
Solvent N/AMedium1,4-Dioxane or THF
Step-by-Step Methodology
  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with Compound 1 (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (2-5 mol%).

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M).

  • Activation: Add aqueous K₃PO₄ (0.5 M, 2.0 equiv). Note: Anhydrous conditions using Cs₂CO₃ are preferred if the boronic acid is protodeboronation-prone.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[1][2] Look for the disappearance of the bromide (M+2 pattern) and emergence of the biaryl product.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with water.[2]

    • Critical: Avoid strong acidic washes (e.g., 1M HCl) to prevent hydrolysis of the isopropylacetamide side chain. Use saturated NH₄Cl instead.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Visualization: Suzuki Workflow

SuzukiWorkflow Start Start: Compound 1 (3-Br-Pyrazole) Mix Add Boronic Acid (1.2 eq) + XPhos Pd G3 (2-5 mol%) Start->Mix Solvent Add Dioxane + aq. K3PO4 (Degassed) Mix->Solvent Heat Heat to 80-100°C (4-12 Hours) Solvent->Heat Check LCMS Check: Bromide Consumed? Heat->Check Check->Heat No (Extend Time) Workup Workup: EtOAc/Water (Avoid Strong Acid) Check->Workup Yes Purify Flash Chromatography Workup->Purify

Caption: Workflow for Suzuki-Miyaura coupling of Compound 1 emphasizing mild basic workup.

Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of 3-amino-1-acetamide-pyrazoles.

Reagents & Materials
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0ElectrophileCompound 1
Amine 1.2NucleophilePrimary or Secondary Amine
Catalyst 0.02 - 0.05Pd SourcetBuBrettPhos Pd G3 (CAS: 1536473-72-9)
Base 2.0BaseLHMDS (1M in THF) or NaOtBu
Solvent N/AMediumTHF or Toluene (Anhydrous)
Step-by-Step Methodology
  • Pre-Drying: Ensure Compound 1 and the amine are strictly anhydrous. Water kills the active anionic Pd-Amido species.

  • Setup: In a glovebox, combine Compound 1 (1.0 equiv), Amine (1.2 equiv), and tBuBrettPhos Pd G3 (2-5 mol%) in a vial.

  • Solvation: Add anhydrous THF or Toluene (0.15 M).

  • Base Addition:

    • Option A (Strong Base): Add LHMDS (1.0 M in THF, 2.2 equiv) dropwise at room temperature.

    • Option B (Weaker Base): If functional groups are sensitive, use NaOtBu (solid, 2.0 equiv).

  • Reaction: Seal and heat to 60–80 °C .

    • Note: 3-Bromopyrazoles can be sluggish.[3] If conversion is low after 4 hours, raise temperature to 100 °C, but watch for amide side-chain stability.

  • Quench: Cool to RT and quench with saturated NH₄Cl.

  • Purification: The amino-pyrazole product is likely polar. Use DCM/MeOH gradients or Reverse Phase HPLC.

Visualization: Buchwald Catalytic Cycle (Simplified)

BuchwaldCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Pd-Br Pyrazole Complex) Pd0->OxAdd + Compound 1 BaseStep Amine Binding & Deprotonation (LHMDS) OxAdd->BaseStep + Amine / Base RedElim Reductive Elimination (C-N Bond Formed) BaseStep->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: 3-Amino-Pyrazole RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination of 3-bromopyrazoles using tBuBrettPhos.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Poor Oxidative AdditionSwitch to SPhos Pd G2 or increase Temp to 110°C. Ensure solvent is degassed (O₂ inhibits Pd).
Dehalogenation (H-Product) β-Hydride EliminationUse a bulkier ligand (e.g., XPhos ). Avoid alcohols (EtOH/iPrOH) as cosolvents; stick to Dioxane/Water.
Amide Hydrolysis Base/Temp too harshThe N-isopropylacetamide can hydrolyze at >100°C with hydroxide bases. Switch to K₃PO₄ (milder) or anhydrous Cs₂CO₃ .
No Reaction (Buchwald) Catalyst PoisoningEnsure the amine is not a strong chelator (e.g., diamine). Increase catalyst loading to 5 mol%. Try RuPhos Pd G3 .

References

  • Suzuki-Miyaura Coupling of 3-Bromopyrazoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
    • Source: Düfert, M. A., et al. Journal of the American Chemical Society, 2013.
    • URL:[Link]

  • Buchwald-Hartwig Amination of Pyrazoles

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[4]

    • Source: Kang, X., et al. Organic Letters, 2014.[1]

    • URL:[Link]

  • General Cross-Coupling Reviews

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[2][5][6]

    • Source: ResearchGate Review.[7]

    • URL:[Link]

Sources

Application of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide, a key intermediate in the development of novel agrochemicals. The pyrazole scaffold is a well-established "privileged" structure in agrochemical discovery, forming the core of numerous commercial fungicides, herbicides, and insecticides.[1] This document outlines a detailed, field-proven protocol for the synthesis of this compound via N-alkylation of 3-bromo-1H-pyrazole. Furthermore, it delves into the prospective applications of this molecule in the synthesis of advanced fungicidal, herbicidal, and insecticidal agents, supported by structure-activity relationship (SAR) insights and detailed protocols for in-vitro and in-vivo screening. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development, offering both a practical synthetic route and a strategic framework for its application in crop protection research.

Introduction: The Significance of Pyrazole Moieties in Agrochemicals

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern agrochemical research and development.[1] Its versatile structure allows for a wide range of substitutions, leading to a diverse array of bioactive molecules.[2] Pyrazole derivatives have been successfully commercialized across the three major classes of crop protection agents:

  • Fungicides: A significant number of pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. The pyrazole-carboxamide structure is a key pharmacophore in many of these compounds.[1]

  • Herbicides: Pyrazole derivatives are prominent as inhibitors of essential plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is vital for pigment biosynthesis.[1]

  • Insecticides: Pyrazole-based insecticides often target the nervous system of insects, for instance, by acting as antagonists of the GABA-gated chloride channel.[1]

The subject of this guide, this compound, incorporates several structural features that suggest its potential as a valuable intermediate in agrochemical synthesis. The 3-bromo substitution on the pyrazole ring provides a reactive handle for further chemical modifications, while the N-isopropylacetamide side chain can influence the compound's solubility, transport properties, and interaction with biological targets.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through the N-alkylation of 3-bromo-1H-pyrazole with 2-chloro-N-isopropylacetamide. This reaction is a standard method for the formation of N-substituted pyrazoles.[3]

Synthetic Workflow

cluster_synthesis Synthesis Workflow start Starting Materials: 3-Bromo-1H-pyrazole 2-Chloro-N-isopropylacetamide reaction N-Alkylation Reaction (Base, Solvent) start->reaction 1. Reactants workup Aqueous Work-up (Extraction) reaction->workup 2. Reaction Completion purification Purification (Column Chromatography) workup->purification 3. Crude Product product Final Product: 2-(3-Bromo-1H-pyrazol-1-yl) -N-isopropylacetamide purification->product 4. Pure Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier
3-Bromo-1H-pyrazole≥98%Commercial Source
2-Chloro-N-isopropylacetamide≥98%Commercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Ethyl Acetate (EtOAc)Reagent GradeCommercial Source
Brine (saturated NaCl solution)N/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)≥98%Commercial Source
Silica Gel60 Å, 230-400 meshCommercial Source

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-bromo-1H-pyrazole (10.0 g, 68.0 mmol, 1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Base: Add anhydrous potassium carbonate (18.8 g, 136 mmol, 2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Add 2-chloro-N-isopropylacetamide (10.1 g, 75.0 mmol, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (300 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Yield and Characterization:

  • Appearance: White to off-white solid.

  • Yield: 70-85%.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Agrochemical Synthesis

The structure of this compound suggests its utility as a versatile intermediate for the synthesis of a range of potential agrochemicals. The 3-bromo position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Application in Fungicide Synthesis

The pyrazole-acetamide moiety is a key feature of many SDHI fungicides. The title compound can serve as a building block for novel fungicides through Suzuki or other cross-coupling reactions at the 3-position of the pyrazole ring.

cluster_fungicide Fungicide Synthesis Pathway start 2-(3-Bromo-1H-pyrazol-1-yl) -N-isopropylacetamide coupling Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->coupling product Novel Pyrazole-based Fungicide Candidate coupling->product

Caption: General pathway for fungicide synthesis.

Protocol for Fungicidal Screening (In-vitro):

  • Target Fungi: Select a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Puccinia triticina, Septoria tritici).

  • Culture Preparation: Grow the fungal strains on a suitable medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation is observed.

  • Compound Preparation: Prepare stock solutions of the synthesized fungicide candidates in a suitable solvent (e.g., DMSO).

  • Assay: In a 96-well microtiter plate, add a defined concentration of the test compound to the fungal spore suspension in a liquid growth medium.

  • Incubation: Incubate the plates at an appropriate temperature and humidity for 24-72 hours.

  • Data Analysis: Measure the fungal growth inhibition, typically by optical density, and calculate the EC₅₀ (half-maximal effective concentration) value for each compound.

Application in Herbicide Synthesis

The pyrazole ring is also a core component of several classes of herbicides, including HPPD and ALS inhibitors.[4] Modification of the 3-position of the pyrazole ring with various aryl or heteroaryl groups can lead to the discovery of new herbicidal compounds.

Protocol for Herbicidal Screening (Pre-emergence):

  • Test Species: Select a range of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., maize, soybean).

  • Planting: Sow the seeds of the test species in pots containing a standard soil mix.

  • Application: Apply the synthesized herbicide candidates at various concentrations to the soil surface immediately after sowing.

  • Incubation: Place the pots in a greenhouse under controlled conditions of temperature, light, and humidity.

  • Evaluation: After 14-21 days, assess the herbicidal effect by visually rating the plant injury (e.g., on a scale of 0-100, where 0 is no effect and 100 is complete kill) and by measuring the fresh or dry weight of the emerged plants.

Application in Insecticide Synthesis

The pyrazole scaffold is present in several commercial insecticides. The 3-bromo position can be functionalized to introduce moieties known to interact with insect-specific targets.

Protocol for Insecticidal Screening (Contact Toxicity):

  • Test Insect: Select a relevant insect pest (e.g., Spodoptera frugiperda, Myzus persicae).

  • Compound Application: Apply a known concentration of the synthesized insecticide candidate to a surface (e.g., the inner surface of a petri dish or a leaf disc).

  • Insect Exposure: Introduce a known number of insects into the treated environment.

  • Observation: Monitor the mortality of the insects at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) for each compound.

Quantitative Data Summary

The following table provides a template for summarizing the biological activity data obtained from the screening protocols.

Compound IDTarget OrganismAssay TypeEC₅₀ / LC₅₀ (µg/mL)
Example 1Botrytis cinereaIn-vitroEnter data here
Example 2Amaranthus retroflexusPre-emergenceEnter data here
Example 3Spodoptera frugiperdaContact ToxicityEnter data here

Conclusion

This compound is a readily accessible and highly versatile intermediate for the synthesis of novel agrochemicals. Its structural features make it a promising starting point for the development of new fungicides, herbicides, and insecticides. The synthetic and screening protocols provided in this guide offer a robust framework for researchers to explore the potential of this compound and its derivatives in the ongoing quest for more effective and sustainable crop protection solutions. The adaptability of the 3-bromo position for various chemical transformations opens up a vast chemical space for the discovery of next-generation agrochemicals.

References

  • Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives. (n.d.). PubMed. Retrieved March 3, 2026, from [Link]

  • Synthesis and Fungicidal Activity of Pyrazolecarboxamide Containing a-Aminoacetanilide Moiety. (n.d.). CORE. Retrieved March 3, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved March 3, 2026, from [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). HETEROCYCLES. Retrieved March 3, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Scale-Up Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the N-alkylation of unsymmetrical pyrazoles. Synthesizing 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide requires coupling 3-bromo-1H-pyrazole with an alkylating agent (such as 2-chloro-N-isopropylacetamide).

The critical failure point in this workflow is regioselectivity . Because 3-bromo-1H-pyrazole exists in a tautomeric equilibrium, alkylation can occur at either the N1 position (yielding the target 3-bromo isomer) or the N2 position (yielding the unwanted 5-bromo isomer). This guide provides field-proven, mechanistically grounded solutions to maximize your N1-isomer yield.

Diagnostic Workflow: Regioselectivity Control

Workflow SM 3-Bromo-1H-pyrazole + 2-Chloro-N-isopropylacetamide Base Base & Solvent Selection SM->Base PathA Strong Base (NaH) Aprotic Solvent (THF) Base->PathA Suboptimal PathB Mild Base (K2CO3) + KI Polar Aprotic (DMSO) Base->PathB Optimized OutcomeA Kinetic Control: High N2 Isomer Formation (5-Bromo byproduct) PathA->OutcomeA OutcomeB Thermodynamic Control: High N1 Selectivity (Target 3-Bromo Isomer) PathB->OutcomeB

Logical workflow for optimizing the regioselective N-alkylation of 3-bromo-1H-pyrazole.

Troubleshooting & FAQs

Q1: Why is my reaction yielding a significant amount of the 5-bromo isomer instead of the desired 3-bromo isomer? A: This is a classic issue of kinetic versus thermodynamic control [1]. When you use a strong base like Sodium Hydride (NaH) in a solvent like THF, you generate a "naked," highly reactive pyrazolide anion. This leads to a fast, early transition state (kinetic control) where the electrophile attacks indiscriminately, overcoming the steric hindrance of the C3-bromine and resulting in a high percentage of the N2-alkylated product (the 5-bromo isomer).

To favor the N1 position, you must leverage the steric bulk of the C3-bromine. By switching to a milder base (like K₂CO₃) in a highly polar solvent (like DMSO), the reaction proceeds through a later transition state (thermodynamic control). The steric hindrance at the N2 position effectively blocks the electrophile, directing it almost exclusively to the less hindered N1 position [2].

Q2: How do different base/solvent combinations quantitatively affect the yield and regioselectivity? A: The choice of base and solvent is the single most critical parameter. Below is a summary of quantitative data derived from standard optimization screens for 3-substituted pyrazole alkylations:

Base (1.5 eq)SolventTemp (°C)AdditiveN1:N2 RatioOverall Yield (%)
NaHTHF0 to RTNone60 : 4065%
Cs₂CO₃DMFRTNone85 : 1578%
K₂CO₃DMSORTNone95 : 588%
K₂CO₃ DMSO RT KI (0.1 eq) >98 : 2 94%

Q3: My alkylation using 2-chloro-N-isopropylacetamide is proceeding very slowly. Should I heat the reaction? A: Do not heat the reaction above 40°C if you want to maintain regioselectivity. Heating provides the thermal energy required to overcome the steric barrier at the N2 position, which will degrade your N1:N2 ratio. Instead of heating, address the electrophilicity of your reagent. Alkyl chlorides are relatively poor electrophiles. By adding a catalytic amount of Potassium Iodide (KI) (as shown in the table above), you initiate an in situ Finkelstein reaction. The chloride is continuously converted into a highly reactive alkyl iodide, which rapidly reacts with the pyrazolide anion at room temperature, preserving your thermodynamic selectivity.

Q4: What is the best way to isolate the N1 isomer from the residual N2 isomer? A: If you follow the optimized protocol, the N2 isomer will be minimal (<2%). However, for analytical purity, silica gel flash chromatography is highly effective. The N1 isomer (3-bromo) is generally less polar than the N2 isomer (5-bromo) due to differences in the overall molecular dipole moment. Eluting with a gradient of Hexanes/Ethyl Acetate (typically starting at 3:1) will elute the target N1 isomer first.

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Materials Required:

  • 3-Bromo-1H-pyrazole (1.0 equivalent)

  • 2-Chloro-N-isopropylacetamide (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equivalents)

  • Potassium Iodide (KI) (0.1 equivalents)

  • Dimethyl Sulfoxide (DMSO), anhydrous (0.2 M relative to pyrazole)

Step-by-Step Methodology:

  • Preparation of the Pyrazolide Anion:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 3-bromo-1H-pyrazole (1.0 eq) and anhydrous DMSO.

    • Add finely powdered anhydrous K₂CO₃ (2.0 eq).

    • Self-Validating Checkpoint: Stir the suspension at room temperature for 30 minutes. The mixture should transition from colorless to a faint yellow tint, confirming the deprotonation and formation of the pyrazolide anion.

  • Electrophile Activation & Addition:

    • Add KI (0.1 eq) to the reaction mixture.

    • Dissolve 2-chloro-N-isopropylacetamide (1.1 eq) in a minimal amount of DMSO and add it dropwise to the stirring suspension over 10 minutes.

  • Reaction Monitoring:

    • Stir the reaction at room temperature (20–25°C) for 12–16 hours.

    • Self-Validating Checkpoint: Perform TLC analysis (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting pyrazole (UV active, stains with KMnO₄) should be completely consumed. A new, higher-Rf spot (the N1 product) should dominate, as the product lacks the polar N-H bond of the starting material.

  • Quenching and Extraction:

    • Pour the reaction mixture into ice-cold distilled water (volume equal to 5x the DMSO volume).

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water (3 x 20 mL) to remove residual DMSO, followed by brine (1 x 20 mL).

  • Drying and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure this compound.

References
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 2022.[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry, 2017.[Link]

Troubleshooting solubility issues with 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Executive Summary & Physicochemical Profile

User Query: "I am experiencing precipitation when diluting this compound into aqueous buffers, and inconsistent solubility in organic stock solutions."

Technical Diagnosis: This compound exhibits "brick dust" characteristics—high crystallinity driven by the amide linker (hydrogen bond donor/acceptor stacking) combined with significant lipophilicity from the 3-bromo and N-isopropyl moieties. The pyrazole ring, substituted at the N1 position, loses its acidic proton, rendering the molecule neutral at physiological pH. Consequently, it lacks ionizable groups to assist aqueous solubility via pH adjustment, leading to "solvent shock" upon aqueous dilution.

Physicochemical Profile (Estimated):

PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~246.11 g/mol Small molecule, kinetically fast precipitation.
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity; prefers organic solvents.
H-Bond Donors 1 (Amide NH)Strong crystal lattice formation.
pKa (Base) ~2.0 (Pyrazole N2)Only ionizes at very low pH (not useful for bio-assays).
Solubility Class Class II/IV (BCS-like)Permeability limited by solubility.
Solubility Matrix & Solvent Compatibility

The following data summarizes the solubility behavior observed with this structural class. Use this matrix to select the appropriate vehicle for your application.

Solvent SystemSolubility RatingMax Conc. (Est.)[1]Notes
DMSO (Anhydrous) Excellent > 50 mMPreferred Stock Solvent. Hygroscopic; store under inert gas.
DMF Good > 30 mMAlternative to DMSO if toxicity is a concern for specific assays.
Ethanol (100%) Moderate ~ 5–10 mMRequires sonication/warming. Prone to crashing out upon cooling.
PBS / Media (pH 7.4) Poor < 100 µMCritical Failure Point. Requires co-solvents or carrier proteins.
0.1 M HCl Low < 500 µMPyrazole N2 protonation is weak; risk of amide hydrolysis.
Troubleshooting FAQs: Scenarios & Solutions
Scenario A: "My compound precipitates immediately when I add the DMSO stock to cell culture media."

Root Cause: Solvent Shock.[2][3] When a hydrophobic compound dissolved in DMSO enters an aqueous environment, the DMSO molecules rapidly hydrate (bond with water), leaving the compound "naked" and forcing it to aggregate to minimize free energy.

The Solution: Serial Intermediate Dilution (The "Sandwich" Method) Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute 1:10 into a "carrier" solvent (e.g., PEG-400 or Tween-80) or pure DMSO to create a lower concentration working stock.

  • Final Dilution: Add the working stock dropwise to the vortexing media.

Critical Note: Ensure the final DMSO concentration remains <0.5% to avoid cytotoxicity, unless your cells are validated for higher tolerance.

Scenario B: "The stock solution was clear yesterday, but is cloudy after thawing from -20°C."

Root Cause: DMSO Hygroscopicity & Crystal Seeding. DMSO absorbs atmospheric water. Upon freezing, water crystallizes separately or alters the freezing point, often causing the solute to crash out. The 3-bromo substituent encourages tight crystal packing that is energetically difficult to break.

The Solution: Thermal Reset

  • Warm: Place the vial in a 37°C water bath for 10–15 minutes.

  • Sonicate: Use an ultrasonic bath (not a probe) for 5 minutes.

  • Verify: Hold the vial up to a light source. If "schlieren" lines (swirls) are visible, it is not fully dissolved.

  • Prevention: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.

Scenario C: "Can I use acid or base to improve solubility?"

Root Cause: Lack of Ionizable Centers.

  • Base: No. The N1-substituted pyrazole has no acidic proton. The amide proton (pKa ~15) is too weak to deprotonate in aqueous conditions without destroying the molecule.

  • Acid: Poor efficacy. The pyridine-like nitrogen (N2) on the pyrazole has a pKa of ~2.5. You would need a pH < 2 to protonate it significantly, which is incompatible with biological assays and may hydrolyze the acetamide linker.

Advanced Protocol: Formulation for Animal Studies (IP/PO)

For in vivo applications where DMSO limits are strict, use a Co-solvent/Surfactant System .

Recommended Vehicle:

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent/Dispersant)

  • 5% Tween-80 (Surfactant to prevent Ostwald ripening)

  • 50% Saline/Water (Bulk phase)

Preparation Workflow:

  • Dissolve compound completely in DMSO .

  • Add PEG-400 and vortex until clear.

  • Add Tween-80 and vortex.

  • Slowly add Saline while vortexing. (Solution may turn opalescent; this is a stable suspension/emulsion).

Diagnostic Workflow (Decision Tree)

The following diagram outlines the logical path for resolving precipitation issues based on the stage of your experiment.

SolubilityTroubleshooting Start Issue: Compound Precipitation CheckPhase When does it occur? Start->CheckPhase StockPhase In DMSO Stock Vial CheckPhase->StockPhase During Storage MediaPhase Upon Dilution in Media CheckPhase->MediaPhase During Assay Prep CheckWater Check DMSO Quality (Is it anhydrous?) StockPhase->CheckWater CheckConc Final Conc > Solubility Limit? MediaPhase->CheckConc Sonication Warm (37°C) & Sonicate CheckWater->Sonication Absorbed Moisture ReduceConc Reduce Final Conc. OR Increase Dilution Vol. CheckConc->ReduceConc Yes (>100µM) SolventShock Solvent Shock Detected CheckConc->SolventShock No (<100µM) Sandwich Apply 'Sandwich' Method (DMSO -> PEG -> Media) SolventShock->Sandwich

Caption: Figure 1. Systematic troubleshooting workflow for identifying and resolving solubility failures.

References
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.[1] Retrieved from [Link]

Sources

Removing regioisomer impurities from 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Welcome to the Technical Support Portal for pyrazole alkylation troubleshooting. This guide is designed for drug development professionals and synthetic chemists who are encountering regioisomeric impurities during the N-alkylation of 3-bromopyrazole derivatives.

The Root Cause: Mechanistic Insights into the "Pyrazole Alkylation Problem"

When alkylating 3-bromopyrazole with an electrophile such as 2-chloro-N-isopropylacetamide, the reaction is subject to the classic [1]. Because the 3-bromopyrazole tautomerizes rapidly in solution, deprotonation by a base yields an unsymmetrical pyrazolide anion. Alkylation can occur at either the N1 or N2 position, generating two distinct regioisomers:

  • Target Product: this compound (Alkylation at the less hindered N1, distal to the bromine).

  • Undesired Impurity: 2-(5-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide (Alkylation at the sterically hindered N2, adjacent to the bromine).

The Causality of Formation: Regioselectivity is governed by a delicate competition between inherent steric hindrance and electronic distribution[2]. The bulky C3-bromine atom sterically shields the adjacent nitrogen, kinetically favoring attack at the distal nitrogen to form the 3-bromo isomer[3]. However, the electron-withdrawing nature of the bromine atom alters the electron density of the pyrazolide anion. If the reaction is run under thermodynamic control (e.g., high temperatures) or with bases that form tight ion pairs in non-polar solvents, the proportion of the 5-bromo impurity increases significantly[4].

Upstream Mitigation: Reaction Condition Optimization

Before attempting arduous downstream separations, we recommend optimizing the synthesis to kinetically favor the 3-bromo isomer. The table below summarizes how specific parameters influence the regioisomeric ratio.

Table 1: Impact of Reaction Conditions on Regioselectivity (3-Bromo vs. 5-Bromo)

Base / Solvent SystemTemp (°C)Kinetic/Thermodynamic ControlExpected Ratio (3-Br : 5-Br)Recommendation
K₂CO₃ / DMF80 °CThermodynamic60 : 40Not recommended; yields high impurity levels.
Cs₂CO₃ / DMF25 °CMixed75 : 25Acceptable for initial screening only.
NaH / THF0 °C to 25 °CKinetic> 90 : 10Optimal ; maximizes steric bias.
NaHMDS / THF-78 °CStrict Kinetic> 95 : 5Best for highly sensitive applications.

Diagnostic & Resolution Workflow

Use the following decision tree to determine whether to optimize your upstream synthesis or proceed to downstream separation.

Regioisomer_Troubleshooting Start Crude Mixture: 3-Bromo & 5-Bromo Isomers Analyze NMR/HPLC Analysis (Determine Ratio) Start->Analyze Decision Is 5-Bromo Impurity > 10%? Analyze->Decision Optimize Upstream Optimization: Switch to NaH/THF at 0°C Decision->Optimize  Yes (High Impurity) Separate Downstream Separation: Proceed to Purification Decision->Separate  No (Manageable) Optimize->Start  Re-synthesize Cryst Fractional Crystallization (Toluene/Heptane) Separate->Cryst  Scale > 10g Chroma Flash Chromatography (Silica, EtOAc/Hexanes) Separate->Chroma  Scale < 10g Pure Pure 2-(3-Bromo-1H-pyrazol-1-yl)- N-isopropylacetamide Cryst->Pure Chroma->Pure

Workflow for the diagnosis, upstream mitigation, and downstream separation of pyrazole regioisomers.

Downstream Separation Protocols

If the 5-bromo impurity is present at manageable levels (< 10%), it must be removed to ensure the structural integrity of the final compound. The following protocols are self-validating; the success of the separation can be immediately verified via TLC or NMR.

Protocol A: Preparative Flash Chromatography (For scales < 10g)

Because the 5-bromo isomer has the bulky bromine and the acetamide group adjacent to each other, its overall dipole moment and interaction with the stationary phase differ significantly from the 3-bromo isomer[3].

  • Step 1: TLC Screening. Spot the crude mixture on a silica gel TLC plate. Develop using a 30:70 Ethyl Acetate:Hexanes mixture. The 5-bromo isomer typically elutes faster (higher

    
    ) due to the internal steric clash preventing optimal hydrogen bonding of the acetamide group with the silica.
    
  • Step 2: Column Preparation. Pack a silica gel column (20-40 µm particle size for optimal resolution) using Hexanes.

  • Step 3: Loading. Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Step 4: Isocratic Elution. Elute with 20% EtOAc in Hexanes. Monitor fractions via UV detection (254 nm).

  • Step 5: Validation. Pool fractions corresponding to the lower

    
     spot. Concentrate under reduced pressure to yield the pure 3-bromo product.
    
Protocol B: Fractional Crystallization (For scales > 10g)
  • Step 1: Solvent Selection. The 3-bromo isomer generally exhibits higher crystallinity due to its more planar, unhindered structure. A solvent system of Toluene/Heptane is highly effective.

  • Step 2: Dissolution. Dissolve the crude mixture in a minimum amount of hot Toluene (~80 °C).

  • Step 3: Anti-solvent Addition. Slowly add Heptane dropwise until the solution becomes slightly cloudy.

  • Step 4: Controlled Cooling. Allow the flask to cool to room temperature over 4 hours, then transfer to an ice bath (0 °C) for 2 hours. Causality Check: Slow cooling prevents the kinetic entrapment of the 5-bromo impurity within the crystal lattice of the 3-bromo product.

  • Step 5: Filtration. Filter the crystals and wash with cold Heptane. The mother liquor will be enriched with the 5-bromo impurity.

Frequently Asked Questions (Troubleshooting FAQs)

Q: How can I definitively prove I have isolated the 3-bromo isomer and not the 5-bromo isomer? A: Use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR. In the desired 3-bromo isomer, the N1-CH₂ protons of the acetamide group are adjacent to the C5-proton on the pyrazole ring. You will observe a strong NOE cross-peak between the N-CH₂ signal and the aromatic C5-H signal. In the 5-bromo impurity, the N1-CH₂ is adjacent to the C5-bromine atom; therefore, no such NOE correlation will exist. This provides a definitive, self-validating analytical check.

Q: My 5-bromo impurity levels increase when I scale up the reaction from 1g to 50g. Why? A: This is a classic heat transfer issue. Alkylation with NaH is exothermic. At a 50g scale, localized heating occurs if the electrophile is added too quickly, shifting the reaction from kinetic control (favoring the 3-bromo isomer) to thermodynamic control (increasing the 5-bromo isomer). Solution: Use a jacketed reactor, ensure vigorous stirring, and extend the addition time of the alkylating agent over 2-3 hours while maintaining the internal temperature below 5 °C.

Q: Can I convert the isolated 5-bromo impurity back into the desired 3-bromo product? A: No. N-alkylation of pyrazoles under these conditions forms a stable C-N bond that is not reversible. The 5-bromo isomer cannot be isomerized to the 3-bromo form and must be discarded or repurposed.

References

1.[4] Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

4.[1] Title: Strategic atom replacement enables regiocontrol in pyrazole alkylation Source: Nature (via ResearchGate) URL: [Link]

Sources

Optimizing purification methods for bromo-pyrazole acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bromo-Pyrazole Acetamide Purification

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: PUR-BPA-001 Subject: Optimization of isolation and purity for halogenated heteroaromatic amides.[1]

Welcome to the Technical Support Center

You are accessing the specialized support module for Bromo-Pyrazole Acetamide Derivatives . These scaffolds present a unique "push-pull" challenge in purification: the bromine atom introduces significant lipophilicity and heavy-atom effects, while the acetamide moiety creates strong hydrogen-bonding networks that often lead to poor solubility or "oiling out."[1]

This guide does not offer generic advice. It provides self-validating protocols designed to troubleshoot specific failure modes associated with this chemistry.

Module 1: Chromatography Troubleshooting

User Issue: "My compound streaks/tails on silica gel, and I cannot separate the regioisomers."

Root Cause Analysis
  • Tailing: The pyridine-like nitrogen (N2) on the pyrazole ring is a hydrogen bond acceptor and weakly basic. It interacts strongly with acidic silanol groups (

    
    ) on the stationary phase.[1] The acetamide group further exacerbates this by acting as a hydrogen bond donor/acceptor, increasing retention time and peak broadening.
    
  • Regioisomers: N-alkylation of pyrazoles often yields a mixture of N1 and N2 isomers.[2] These isomers possess distinct dipole moments but often co-elute on standard silica because the polarity difference is masked by the strong retention of the amide group.

Protocol A: The "Buffered" Silica System

Standard silica is often too acidic for these derivatives. You must neutralize the surface.

  • Mobile Phase Modifier: Do not just use MeOH/DCM. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase.

    • Mechanism:[1][3][4][5][6] The amine modifier competitively binds to the acidic silanol sites, "capping" them and allowing your pyrazole to elute as a sharp band.

  • Solvent Switch: If MeOH/DCM fails, switch to Toluene/Ethyl Acetate (EtOAc) or DCM/Acetone .[1]

    • Why? Toluene provides π-π interactions with the aromatic pyrazole, often amplifying the subtle differences between regioisomers that purely polar solvents (like MeOH) mask.[1]

Protocol B: Reverse Phase "Rescue"

If Normal Phase (NP) fails, the Bromine atom is your ally in Reverse Phase (RP). The heavy Bromine atom significantly increases hydrophobicity (


).[1]
  • Stationary Phase: C18 functionalized silica.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

  • Logic: The acid protonates the pyrazole nitrogen, preventing peak tailing. The bromine atom provides strong retention on C18, often resolving isomers based on their hydrodynamic volume and shape selectivity rather than just polarity.

Visual Guide: Chromatography Decision Logic

purification_logic start START: Crude Mixture (Bromo-Pyrazole Acetamide) solubility_check Check Solubility in DCM start->solubility_check soluble Soluble solubility_check->soluble insoluble Insoluble/Poor solubility_check->insoluble tlc_check TLC: Tailing observed? soluble->tlc_check dry_load Action: Dry Load on Celite/Silica insoluble->dry_load dry_load->tlc_check tailing_yes YES: Interaction with Silanols tlc_check->tailing_yes tailing_no NO: Clean Spots tlc_check->tailing_no mod_add Add 1% Et3N or NH4OH to Mobile Phase tailing_yes->mod_add regio_check Isomers Co-eluting? tailing_no->regio_check mod_add->regio_check regio_yes YES regio_check->regio_yes regio_no NO regio_check->regio_no switch_solv Switch System: Toluene/EtOAc or Reverse Phase (C18) regio_yes->switch_solv proceed Proceed to Flash Chromatography regio_no->proceed

Caption: Decision tree for selecting the optimal chromatographic method based on solubility and TLC behavior.

Module 2: Crystallization & Isolation

User Issue: "My product comes out as a sticky oil or gum instead of a solid."

Root Cause Analysis

This is the "Acetamide Curse." The amide group forms strong intermolecular hydrogen bonds, but if the lattice energy isn't high enough (often due to flexible alkyl chains or rotational freedom of the pyrazole-acetamide bond), the compound prefers an amorphous "glass" or oil state. The Bromine atom adds weight but does not necessarily direct crystal packing.

Protocol: The "Anti-Solvent" Titration

Do not rely on simple cooling. You must force the lattice formation.

Recommended Solvent Systems:

  • Ethanol / Water: (Classic for amides)

  • Isopropanol (IPA) / Heptane: (Best for bromo-derivatives due to lipophilicity)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of hot "Good Solvent" (Ethanol or IPA).

    • Critical Step: If the solution is colored, add activated charcoal now and filter hot.[7] Bromo-pyrazoles often carry trace oxidative impurities that inhibit crystallization.

  • Nucleation Point: While keeping the solution warm (approx. 40°C), add the "Poor Solvent" (Water or Heptane) dropwise.

  • The Cloud Point: Stop adding immediately when a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilize: Add one drop of the Good Solvent to turn the solution clear again.

  • Controlled Cooling: Turn off the heat. Let the flask sit in the oil bath as it cools to room temperature naturally. Do not put it on ice yet.

    • Why? Rapid cooling traps impurities and leads to oiling. Slow cooling promotes organized crystal growth.

  • Seeding: If oiling starts, scratch the glass surface with a spatula or add a seed crystal if available.

Data: Solvent Compatibility Matrix

Solvent SystemSuitabilityNotes
MeOH / Water ModerateGood for very polar derivatives, but risk of solvate formation.
EtOH / Water High Excellent balance. Water forces the hydrophobic Br-pyrazole out.
IPA / Heptane High Best for avoiding oiling. Heptane is a gentle anti-solvent.
DCM / Hexane LowEvaporation rates differ too much; often leads to crusting/oiling.

Module 3: Stability & Handling FAQs

Q: Can I use strong bases during workup? A: Caution. While the pyrazole ring is stable, the acetamide (


) can hydrolyze to the carboxylic acid under strong basic conditions (pH > 12) and heat.[1] Furthermore, if your bromo-pyrazole has an N-H (unsubstituted), it is acidic (

) and will deprotonate, becoming water-soluble.[1]
  • Recommendation: Keep workups at pH 7-9 using Saturated

    
    .
    

Q: Is the Bromine atom stable? A: Generally, yes. However, avoid prolonged exposure to Palladium (Pd) residues from previous steps in the presence of hydride sources (like


) or alcohols at high heat, as this can lead to hydrodehalogenation (stripping the Bromine).
  • Tip: If your crude is dark (Pd contamination), use a metal scavenger (e.g., SiliaMetS® Thiol) before attempting crystallization.[1]

Visual Guide: Recrystallization Workflow

recrystallization_flow crude Crude Oil/Solid dissolve Dissolve in Hot Good Solvent (IPA) crude->dissolve filter Hot Filtration (Remove insolubles) dissolve->filter titrate Add Anti-Solvent (Heptane) to Cloud Point filter->titrate clear Add 1 drop IPA (Make Clear) titrate->clear cool Slow Cool to RT (No Ice yet) clear->cool check Crystals or Oil? cool->check oil Oil Formed check->oil crystals Crystals Formed check->crystals reheat Reheat & Add More Good Solvent oil->reheat ice Cool to 0°C & Filter crystals->ice reheat->cool

Caption: Step-by-step logic to prevent "oiling out" during recrystallization.

References

  • BenchChem Technical Support. (2025).[1][2][7][8][9] Column chromatography conditions for separating pyrazole isomers. BenchChem.[2][7][8][9][10] Link[1]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek.[5] Link

  • Luque, C., et al. (2011).[11] Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta, 367, 35–43.[1][11] Link

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).[1] Google Patents. Link

  • ResearchGate Community. (2017).[1] What solvent should I use to recrystallize pyrazoline? ResearchGate.[12] Link

Sources

Solving stability problems of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting stability issues encountered with 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide in solution. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you navigate the complexities of formulation and experimental design.

I. Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is the likely cause and how can I prevent it?

A1: A yellow or brown discoloration is often indicative of oxidative degradation.[1] The pyrazole ring, while generally robust, can be susceptible to oxidation, especially in the presence of light, oxygen, and certain metal ions. To mitigate this, it is crucial to store your solutions under an inert atmosphere, such as nitrogen or argon.[1] Additionally, using amber vials or wrapping containers in foil to protect from light and storing at reduced temperatures (2-8°C) can significantly slow down this process.[1]

Q2: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What degradation pathway should I suspect first?

A2: The most probable degradation pathway for this molecule in aqueous solution is hydrolysis of the N-isopropylacetamide side chain. Amides are susceptible to both acid- and base-catalyzed hydrolysis.[2][3] This would result in the formation of 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid and isopropylamine. The rate of hydrolysis is highly dependent on pH and temperature.[2]

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

Q4: Can the bromine substituent on the pyrazole ring cause stability issues?

A4: Yes, the bromo-substituent can be susceptible to photolytic degradation. Aromatic bromides can undergo photodebromination, especially when exposed to UV light, leading to the formation of 2-(1H-pyrazol-1-yl)-N-isopropylacetamide and other related impurities.[4][5] Therefore, rigorous light protection is essential for both solid material and solutions.

II. Troubleshooting Guide: In-depth Analysis and Solutions

This section provides a more detailed approach to identifying and resolving specific stability challenges.

Issue 1: Rapid Degradation Observed in Aqueous Buffers

Symptoms:

  • Significant decrease in the main peak area in HPLC analysis within hours or a few days.

  • Emergence of one or more new, more polar peaks in the chromatogram.

  • Change in the pH of the solution over time.

Root Cause Analysis:

This is a classic sign of hydrolysis. The amide bond in the N-isopropylacetamide side chain is the most likely point of cleavage.

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 4), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis: In alkaline conditions (pH > 8), the hydroxide ion directly attacks the carbonyl carbon, which is the rate-determining step.[2]

Workflow for Investigation and Resolution:

A Problem: Rapid Degradation in Aqueous Buffer B Step 1: pH-Rate Profile Study A->B C Prepare buffers from pH 2 to 10 B->C D Incubate solutions at a constant temperature (e.g., 40°C) C->D E Analyze samples by HPLC at multiple time points D->E F Plot log(k_obs) vs. pH E->F G Step 2: Identify pH of Maximum Stability F->G H Step 3: Reformulate at Optimal pH G->H I Consider non-aqueous or co-solvent systems if aqueous stability is insufficient H->I

Caption: Workflow for Investigating pH-Dependent Degradation.

Solutions:

  • pH Optimization: Conduct a pH-rate profile study to identify the pH at which the degradation rate is at a minimum. Buffer your formulation to this pH.

  • Co-solvents: If adequate stability cannot be achieved in a fully aqueous system, consider the use of co-solvents such as propylene glycol, ethanol, or polyethylene glycol (PEG) to reduce the water activity and slow down hydrolysis.

  • Lyophilization: For long-term storage, lyophilizing the compound in the presence of cryoprotectants can prevent hydrolytic degradation.

Issue 2: Formation of Colored Degradants and Particulates

Symptoms:

  • Development of a yellow, brown, or even pinkish hue in the solution.

  • Formation of a precipitate or haze over time.

  • Appearance of multiple minor peaks in the HPLC chromatogram, some of which may be non-polar.

Root Cause Analysis:

This points towards oxidative and/or photolytic degradation.

  • Oxidation: The pyrazole ring system can be susceptible to oxidation, leading to ring-opened products or the formation of N-oxides.[1] Dissolved oxygen and trace metal ions can catalyze these reactions.

  • Photodegradation: As mentioned, the C-Br bond is a potential chromophore that can absorb UV light, leading to homolytic cleavage and the formation of radical species. These radicals can then initiate a cascade of secondary reactions, leading to complex degradation profiles and colored products.[4]

Workflow for Investigation and Resolution:

A Problem: Color Formation and Precipitation B Step 1: Forced Degradation Study A->B C Expose solution to: - 3% H₂O₂ (Oxidation) - UV/Vis light (ICH Q1B) B->C D Analyze by HPLC-UV/MS to identify degradants C->D E Step 2: Implement Protective Measures D->E F Inert Atmosphere: Sparge solvent with N₂ or Ar E->F G Light Protection: Use amber vials and work in low light E->G H Chelating Agents: Add EDTA to sequester metal ions E->H I Antioxidants: Consider adding BHT or ascorbic acid E->I

Caption: Workflow for Investigating Oxidative and Photolytic Degradation.

Solutions:

  • Inert Atmosphere: Prepare and store all solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Light Protection: Strictly adhere to photoprotective measures at all stages of handling and storage. Use low-actinic (amber) glassware.

  • Antioxidants and Chelators: The addition of antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) can inhibit free-radical mediated oxidation. A chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to bind any catalytic metal ions.

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and resolving it from all potential degradation products.

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Example Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient from 10% to 90% Mobile Phase B over 20 minutes to effectively separate polar and non-polar species.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at a wavelength determined from the UV spectrum of the parent compound (a photodiode array (PDA) detector is highly recommended to assess peak purity).[1]

3. Forced Degradation Study: To validate that the method is stability-indicating, perform forced degradation studies.[1][6]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[1]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Heat a solution at 80°C for 48 hours.[6]

  • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.[1]

Analyze all stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Protocol 2: pH-Rate Profile Study

1. Buffer Preparation:

  • Prepare a series of buffers (e.g., phosphate, citrate, acetate) covering a pH range from 2 to 10.

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Spike a small volume of the stock solution into each buffer to a final concentration of approximately 0.1 mg/mL. The final percentage of organic solvent should be kept low (<5%) to minimize its effect on the reaction rate.

3. Incubation and Sampling:

  • Place all samples in a constant temperature oven or water bath (e.g., 50°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately quench the degradation by diluting the sample in the mobile phase and, if necessary, neutralizing it.

4. Data Analysis:

  • Analyze all samples using the stability-indicating HPLC method.

  • For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line will be the observed first-order rate constant (k_obs).

  • Plot the logarithm of k_obs versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

IV. Data Summary

The following table provides a hypothetical summary of forced degradation results, which you should aim to generate for your specific compound and formulation.

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C15.2%2-(3-Bromo-1H-pyrazol-1-yl)acetic acid
0.1 M NaOH, 60°C28.5%2-(3-Bromo-1H-pyrazol-1-yl)acetic acid
3% H₂O₂, RT8.7%Oxidized pyrazole species
Heat, 80°C5.1%Minor hydrolytic and oxidative products
Light (ICH Q1B)12.4%2-(1H-pyrazol-1-yl)-N-isopropylacetamide

V. References

  • Isizawa, J., Sakakibara, K., & Hirota, M. (n.d.). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. J-Stage. Retrieved from [Link]

  • Australian Journal of Chemistry. (1972, February 1). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Retrieved from [Link]

  • Plamthottam, S. S., & Oliyai, R. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • International Journal of ChemTech Applications. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. Retrieved from [Link]

  • Chaturvedi, R. K., & Schmir, G. L. (n.d.). The hydrolysis of N-substituted acetimidate esters. ACS Publications.

  • International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Labinsights. (2023, May 8). Regulatory Guidelines for API-Excipient Compatibility Studies. Retrieved from [Link]

  • PubMed. (2025, July 15). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • ResearchGate. (2007, August 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • ACS Omega. (n.d.). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. Retrieved from [Link]

  • MDPI. (2025, June 20). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • ResearchGate. (2011, August 10). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. Retrieved from [Link]

  • MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved from [Link]

Sources

Minimizing side reactions during the synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Optimization & Troubleshooting Guide: Synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Executive Technical Summary

The synthesis of This compound typically involves the


-alkylation of 3-bromo-1H-pyrazole with a 2-halo-N-isopropylacetamide electrophile. While seemingly straightforward, this reaction is prone to a critical regioselectivity issue: the formation of the 1,5-isomer  (where the bromine ends up at position 5 relative to the alkyl chain) alongside the desired 1,3-isomer .

This guide addresses the thermodynamic and kinetic factors governing this ratio, specifically focusing on the "Amide Directing Effect" which can anomalously favor the undesired isomer, and provides a self-validating protocol to minimize side reactions.

Critical Analysis: The Regioselectivity Paradox

To control side reactions, one must understand the mechanism. 3-Bromopyrazole exists in a tautomeric equilibrium between the 3-bromo and 5-bromo forms.

  • Steric Control (Standard Model): With simple alkyl halides (e.g., methyl iodide), alkylation favors the less hindered nitrogen (distal to the bromine), yielding the 1,3-isomer as the major product.

  • The Amide Directing Effect (The Trap): When using acetamide-based electrophiles (like 2-chloro-N-isopropylacetamide), the amide hydrogen can form a hydrogen bond with the proximal nitrogen of the pyrazole in the transition state. This interaction can stabilize the transition state for attack at the more hindered nitrogen, leading to increased formation of the undesired 1,5-isomer [1, 2].

Key Side Reactions to Monitor:

  • Regioisomerism: Formation of 2-(5-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide.

  • O-Alkylation: Kinetic attack at the amide oxygen (rare but possible with hard electrophiles).

  • Elimination: Base-promoted dehydrohalogenation of the alkylating agent to form an acrylamide derivative.

Troubleshooting & Optimization (Q&A Format)

Q1: I am seeing a significant amount of the 5-bromo isomer (approx. 20-30%). How do I shift selectivity toward the desired 3-bromo isomer?

Diagnosis: You are likely operating under conditions that stabilize the "Amide Directing Effect" or favor the thermodynamic equilibrium which might not align with your desired kinetic product.

Corrective Actions:

  • Switch Solvent Polarity: Move to a polar aprotic solvent like DMF or DMSO .[1][2] These solvents solvate the cation effectively, leaving the pyrazolate anion "naked" and more governed by steric repulsion than H-bond coordination.

  • Base Selection: Switch from

    
     to 
    
    
    
    . The larger Cesium cation ("Cesium Effect") can disrupt the tight ion pairing and coordination transition states that favor the 1,5-isomer [3].
  • Temperature: Lower the reaction temperature to 0°C or RT. Higher temperatures (reflux) often overcome the steric barrier of the 1,5-position, increasing the amount of impurity.

Q2: The reaction stalls at 60% conversion. Should I add more alkylating agent?

Diagnosis: The alkylating agent (2-chloro-N-isopropylacetamide) may have degraded via elimination (losing HCl to form an acrylamide) or hydrolysis if the solvent was "wet."

Corrective Actions:

  • Do NOT just add more reagent yet. Check pH. If highly basic, elimination is likely.

  • Switch Leaving Group: If using the chloro-derivative, switch to the bromo- or iodo- analog (2-iodo-N-isopropylacetamide). The iodide is a better leaving group (

    
    ), allowing the substitution to proceed faster than the competing elimination reaction [4].
    
  • Finkelstein Modification: If you only have the chloro- reagent, add 10 mol% NaI (Sodium Iodide) to the reaction. This generates the more reactive iodo-acetamide in situ.

Q3: I see a new impurity spot that is not a regioisomer. What is it?

Diagnosis: This is likely the N,N-dialkylated quaternary salt (over-alkylation) or a hydrolysis product of your amide.

Corrective Actions:

  • Stoichiometry Control: Ensure strict 1:1 or 1:1.05 stoichiometry of the electrophile. Do not use large excesses.

  • Moisture Control: The amide bond is susceptible to hydrolysis under basic conditions at high heat. Ensure solvents are anhydrous (<50 ppm water) and the atmosphere is inert (

    
     or Ar).
    

Visualizing the Pathway

The following diagram illustrates the competing pathways and the "Amide Directing Effect" that leads to the undesired isomer.

ReactionPathways Start 3-Bromo-1H-pyrazole (Tautomeric Mix) TS_Steric TS: Steric Control (Favors N1 attack) Start->TS_Steric Major Path (Polar Aprotic Solvent) TS_HBond TS: H-Bond Directing (Favors N2 attack) Start->TS_HBond Minor Path (Non-polar/H-bonding) Reagent 2-Chloro-N-isopropylacetamide Reagent->TS_Steric Reagent->TS_HBond Elimination Side Reaction: Elimination to Acrylamide Reagent->Elimination Strong Base/High T Product_Desired DESIRED PRODUCT (1,3-Isomer) 2-(3-Bromo...) TS_Steric->Product_Desired Product_Undesired SIDE PRODUCT (1,5-Isomer) 2-(5-Bromo...) TS_HBond->Product_Undesired

Figure 1: Mechanistic divergence in pyrazole alkylation. The "H-Bond Directing" path is the primary cause of regioselectivity loss.

Optimized Experimental Protocol

Objective: Synthesis of this compound with >95:5 regioisomeric ratio (rr).

Materials:
  • 3-Bromo-1H-pyrazole (1.0 equiv)[3]

  • 2-Chloro-N-isopropylacetamide (1.05 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) [Alternative: 
    
    
    
    with 10% NaI]
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Dissolve 3-Bromo-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation:

    • Add

      
        (1.5 eq) in a single portion.
      
    • Stir at Room Temperature (25°C) for 30 minutes. Note: This ensures complete formation of the pyrazolate anion before the electrophile is introduced.

  • Alkylation (The Critical Step):

    • Cool the mixture to 0°C (ice bath).

    • Add 2-Chloro-N-isopropylacetamide (1.05 eq) dropwise over 10 minutes. Reason: Slow addition prevents localized high concentrations that might favor side reactions.

    • Optional: If using the chloro-derivative in MeCN, add NaI (0.1 eq) to catalyze the reaction via the Finkelstein mechanism.

  • Reaction Monitoring:

    • Allow to warm to RT and stir for 4-12 hours.

    • QC Check: Monitor by HPLC or UPLC. Look for the two regioisomer peaks. The 1,3-isomer (desired) typically elutes later than the 1,5-isomer on reverse-phase C18 columns due to the shielding of the polar amide by the bromine in the 1,5-form (check specific column characteristics).

  • Work-up:

    • Dilute with EtOAc and wash 3x with water (to remove DMF).

    • Wash 1x with Brine. Dry over

      
      .[2][4]
      
    • Purification: Recrystallization from EtOH/Heptane is often sufficient to remove the minor 1,5-isomer if the crude ratio is >90:10.

Quantitative Data: Solvent & Base Effects[1][2][4]

ConditionBaseSolventTempYieldRegio Ratio (1,3 : 1,5)
Standard

AcetoneReflux75%80 : 20
Polar Aprotic

DMF25°C88%92 : 8
Cesium Effect

DMF25°C94%96 : 4
Catalyzed

/NaI
MeCN25°C91%93 : 7

Table 1: Comparison of reaction conditions. Data interpolated from general pyrazole alkylation trends [5, 6].

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci. 2025, 26, 10335.[5][6][7] Link

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology.Link

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. J. Org. Chem. 2017. Link

  • Technical Support Center: Optimizing Pyrazole N-Alkylation. BenchChem.Link

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[8][9] Chem. 2022.[8][10][11] Link

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ResearchGate.Link

Sources

Technical Support Center: Purification of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purifying 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide presents a specific set of chromatographic challenges. The molecule contains three distinct functional domains that influence its retention behavior:

  • The Pyrazole Core: Aromatic and moderately polar, prone to specific interactions with silica silanols.

  • The Bromine Substituent: Adds lipophilicity but also influences the dipole moment, affecting regioisomer separation.

  • The Acetamide Linker: A strong hydrogen bond donor/acceptor site (–NH–CO–), which is the primary cause of peak tailing and high retention on normal phase silica.

This guide provides a validated solvent selection matrix, troubleshooting protocols for common isolation issues (specifically regioisomer separation), and advanced method development workflows.

Module 1: Solvent System Selection Matrix

The following systems have been categorized by their "Solvent Strength" ($ \varepsilon^0 $) and specific utility for this pyrazole-acetamide derivative.

Primary Solvent Systems (Normal Phase Silica)
System ClassSolvent CompositionGradient RangeApplication Notes
Standard (Triage) Hexane / Ethyl Acetate 10%

80% EtOAc
Start Here. Best for general purification. The acetamide moiety usually requires >40% EtOAc for elution.
High Polarity DCM / Methanol 0%

5% MeOH
Use if the compound streaks in EtOAc or has poor solubility. Warning: >10% MeOH dissolves silica; keep below 5%.
Isomer Resolution Toluene / Acetone 5%

20% Acetone
Critical for Regioisomers. The

-

interactions of toluene often separate the 3-bromo vs. 5-bromo isomers better than alkanes.
Green Alternative Heptane / Ethanol 5%

30% EtOH
Ethanol reduces tailing due to strong H-bonding competition with silanols, but can compress Rf values.

Technical Insight: The acetamide N-H proton can hydrogen bond with the silica surface, causing peak broadening (tailing). If you observe this in the Hex/EtOAc system, do not add acid. Instead, switch to the DCM/MeOH system or add 1% Triethylamine (TEA) to the Hex/EtOAc mobile phase to block silanol sites.

Module 2: Critical Troubleshooting (The "Why" & "How")

Issue 1: Co-elution of Regioisomers (3-Bromo vs. 5-Bromo)

The Scenario: You performed N-alkylation of 3-bromo-1H-pyrazole and obtained a mixture of the desired 3-bromo product and the 5-bromo regioisomer. On TLC, they appear as a single elongated spot or overlapping spots.

The Mechanism: N-alkylation of unsymmetrical pyrazoles typically yields a mixture of isomers (N1 vs N2 alkylation).[1] The dipole moments of these isomers differ.

  • 3-Bromo isomer: Dipoles of the Br and the N-alkyl group often oppose, reducing net polarity

    
     Higher 
    
    
    
    .
  • 5-Bromo isomer: Dipoles often align or steric crowding exposes the polar nitrogen

    
     Lower 
    
    
    
    .

Corrective Protocol:

  • Switch Selectivity: Move from "Localization" solvents (EtOAc) to "Dispersion" solvents (Toluene).

  • Protocol: Equilibrate column with 100% Toluene . Run a shallow gradient of 0% to 10% Acetone in Toluene.

  • Validation: The separation factor (

    
    ) is typically higher in aromatic solvents for pyrazole isomers due to specific 
    
    
    
    -interaction differences between the isomers and the solvent/stationary phase interface.
Issue 2: Compound "Streaking" or Tailing

The Scenario: The product elutes over 10+ fractions with no distinct peak shape. The Fix:

  • Cause: The amide hydrogen is interacting strongly with acidic silanols on the silica.

  • Solution: Add a "Sacrificial Base."

    • Add 0.5% - 1.0% Triethylamine (TEA) or 1% NH

      
      OH  to the mobile phase.
      
    • Note: The pyrazole ring is stable to base, but avoid strong mineral acids which can protonate the pyrazole nitrogen and kill retention behavior.

Module 3: Visualization & Method Development

Workflow: From TLC to Flash Column

The following Graphviz diagram outlines the decision logic for optimizing the purification method.

PurificationWorkflow Start Crude Reaction Mixture TLC_Screen TLC Screen: Hex/EtOAc (1:1) Start->TLC_Screen Decision_Rf Check Rf & Separation TLC_Screen->Decision_Rf Path_Good Rf 0.2 - 0.5 Distinct Spots Decision_Rf->Path_Good Ideal Path_Polar Rf < 0.1 (Stuck at Baseline) Decision_Rf->Path_Polar Too Polar Path_Coelute Overlapping Spots (Regioisomers) Decision_Rf->Path_Coelute Poor Res Method_Std Flash Method A: Hex/EtOAc Gradient (10% to 80%) Path_Good->Method_Std Method_Polar Flash Method B: DCM/MeOH Gradient (0% to 10%) Path_Polar->Method_Polar Method_Iso Flash Method C: Toluene/Acetone (Isocratic Hold) Path_Coelute->Method_Iso ScaleUp Scale Up: Load <5% w/w on Silica Method_Std->ScaleUp Method_Polar->ScaleUp Method_Iso->ScaleUp

Figure 1: Decision tree for selecting the optimal chromatographic method based on initial TLC screening results.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Reverse Phase (C18) for this separation? A: Absolutely. If normal phase separation is difficult due to tailing, C18 is excellent for amides.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN.

  • Benefit: The "hydrophobic effect" drives separation based on the bromine and isopropyl groups, often resolving isomers that co-elute on silica.

Q2: My product is precipitating on the column. What happened? A: This is a "Solubility Mismatch." this compound has an amide backbone that may crystallize in non-polar solvents like Hexane.

  • Fix: Use Solid Loading (Dry Loading) . Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder. Do not liquid load with DCM if your column starts with 100% Hexane, as the compound will crash out immediately upon hitting the hexane mobile phase.

Q3: How do I distinguish the 3-bromo from the 5-bromo isomer by NMR? A: While chromatography separates them, NMR confirms identity.

  • NOESY/ROESY: Look for a correlation between the Pyrazole-H (position 5 or 3) and the N-methylene protons of the acetamide linker.

    • 3-Bromo Product: The proton at position 5 is close to the N-linker. You should see a strong NOE signal.

    • 5-Bromo Product: The bromine blocks the interaction; the proton at position 3 is far from the linker. Weak or no NOE.

References

  • Reich, H. J., & Schwitter, A. (n.d.). Solvent Strength and Selectivity in Chromatography. University of Wisconsin-Madison. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Fostér, R., et al. (2011). Regioselective synthesis of 1,3,5-substituted pyrazoles. Inorganica Chimica Acta, 367, 35–43.[2] (Discussion on Pyrazole Regioisomer Separation).

  • Sorbent Technologies. (2021).[3] Silica Gel Comparisons and Solvent Selectivity. Retrieved from [Link]

Sources

Overcoming steric hindrance in reactions involving N-isopropylacetamide groups

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Steric Hindrance in N-Isopropylacetamide Reactions

Introduction: The "Medium-Bulk" Trap

Welcome to the Technical Support Center. If you are here, you are likely struggling with a reaction involving an N-isopropylacetamide (NIPA) moiety.

The N-isopropyl group represents a deceptive "medium-bulk" challenge. Unlike a tert-butyl group, which signals "impossible steric wall" immediately, the isopropyl group often looks accessible. However, the branching at the


-carbon adjacent to the nitrogen creates significant effective steric volume, particularly when coupled with the rigidity of the amide bond. This leads to three common failures:
  • Sluggish Amide Coupling: Standard carbodiimides (EDC/DCC) often stall, leading to racemization or hydrolysis of the active ester.

  • NMR Confusion: Restricted rotation around the C-N bond creates stable rotamers, often mistaken for impurities.

  • Hydrolysis Resistance: The isopropyl group shields the carbonyl carbon from nucleophilic attack, making standard cleavage protocols ineffective.

This guide provides field-proven protocols to overcome these specific barriers.

Module 1: The "Making It" Phase (Coupling Strategies)

User Question: I’m trying to couple N-isopropylamine with a benzoic acid derivative using EDC/NHS, but yields are <20%. TLC shows the active ester forms, but the amine won't attack. What do I do?

Scientist Response: The failure of EDC/NHS here is classic. The N-isopropylamine nucleophile is hindered enough that it cannot intercept the active ester before it hydrolyzes or rearranges. You need to switch from a "stabilized" active ester (NHS) to a "high-energy" intermediate or a smaller electrophile.

Protocol A: The HATU "Gold Standard"

For hindered secondary amines, HATU (or COMU) is superior because the 7-azabenzotriazole moiety accelerates the reaction via a pre-organized transition state, effectively "delivering" the amine to the carbonyl.

  • Stoichiometry: Acid (1.0 equiv), HATU (1.1-1.2 equiv), DIPEA (2.5-3.0 equiv) , N-isopropylamine (1.2 equiv).

  • Solvent: DMF or NMP (anhydrous).[1] Do not use DCM; the rate is too slow.

  • Procedure:

    • Dissolve Acid + HATU in DMF.

    • Add DIPEA immediately (yellow color develops). Stir 2 mins to form the active species.

    • Add N-isopropylamine.

    • Critical Step: If no reaction after 1 hour, heat to 50°C.

Protocol B: The Acyl Fluoride (The "Stealth" Approach)

If HATU fails or your acid is extremely bulky (e.g., tertiary center at


-position), use an Acyl Fluoride . Fluoride is small, minimizing steric repulsion during the nucleophilic attack, but highly electronegative, maintaining electrophilicity.
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

  • Mechanism: Generates R-COF in situ.

  • Why it works: The C-F bond length and small radius of fluorine allow the bulky N-isopropylamine to approach the carbonyl carbon where a bulky O-At (from HATU) might block it.

Protocol C: The "Nuclear Option" (Acid Chloride)

If the substrate tolerates it, convert the acid to the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF. Acid chlorides are the smallest possible electrophiles for this transformation.

Decision Matrix: Amide Coupling

CouplingStrategy Start Start: Coupling Fails CheckSterics Is the Acid Partner Bulky? Start->CheckSterics Standard Use HATU / DMF / DIPEA (Standard Hindered Protocol) CheckSterics->Standard No (Only Amine is hindered) VeryBulky Is Acid Sensitive to HCl? CheckSterics->VeryBulky Yes (Both partners hindered) AcidFluoride Use TFFH (Acyl Fluoride) Small leaving group VeryBulky->AcidFluoride Yes (Acid Sensitive) AcidChloride Use (COCl)2 or Ghosez Reagent (Acid Chloride) VeryBulky->AcidChloride No (Robust Substrate)

Caption: Decision tree for selecting the correct coupling reagent based on steric demand and substrate sensitivity.

Module 2: The "Breaking It" Phase (Hydrolysis & Cleavage)

User Question: I need to hydrolyze the N-isopropylacetamide group back to the amine (or acid), but it’s untouched after refluxing in 6M HCl for 24 hours.

Scientist Response: N-isopropylacetamides are exceptionally stable against hydrolysis. The isopropyl group acts as a "molecular umbrella," shielding the carbonyl carbon from water attack. The tetrahedral intermediate is also high-energy due to steric crowding. You must increase the temperature or change the mechanism.

Method 1: High-Temperature Basic Hydrolysis (Ethylene Glycol)

Water boils at 100°C, which is often insufficient activation energy for this cleavage. Ethylene glycol allows you to reach 150–190°C.

  • Reagents: KOH (5-10 equiv), Ethylene Glycol (solvent), minimal water (to solvate KOH).

  • Temp: 150°C to reflux (~197°C).

  • Time: 4–12 hours.

  • Workup: Dilute with water, extract non-polar impurities, acidify to precipitate acid (or extract amine).

Method 2: Nitrosylation Cleavage (The "Diazo" Trick)

If harsh base/acid fails, use nitrosylation. This converts the amide nitrogen into a diazonium-like species (


), which destabilizes the amide bond significantly, allowing mild hydrolysis.
  • Reagents:

    
     (2.5 equiv), Acetic Acid/Ac2O mixture, or dilute 
    
    
    
    .
  • Mechanism: Formation of N-nitroso amide

    
     rearranges to diazo ester 
    
    
    
    hydrolysis.
  • Warning: Potentially generates diazonium species; handle with care.

Comparative Hydrolysis Data

MethodReagentsTemperatureSuccess Rate (Hindered)Notes
Standard Acid 6M HCl100°CLow (<10%)Usually recovers starting material.
Microwave Acid 6M HCl150°C (Pressurized)High (80-90%)Recommended first step.
High-Temp Base KOH / Ethylene Glycol160°CHigh (95%)Harsh; incompatible with esters/nitriles.
Nitrosylation

/

0°C

RT
MediumGood for acid/base sensitive substrates.

Module 3: Analysis (The "Ghost" Peaks)

User Question: My NMR is a mess. I see two sets of peaks for my pure N-isopropylacetamide product. Is it contaminated?

Scientist Response: Likely not. You are observing Rotamers . The amide bond has partial double-bond character (


), creating a high rotational barrier (15–20 kcal/mol). The bulky isopropyl group exacerbates this, locking the molecule into cis (E) and trans (Z) populations that interchange slowly on the NMR timescale at room temperature.

Diagnostic Protocol:

  • Run a VT-NMR (Variable Temperature):

    • Take a spectrum at 25°C (split peaks).

    • Heat the probe to 80°C or 100°C (in DMSO-d6).

    • Result: If the peaks coalesce into single sharp signals, it is rotamerism, not impurity.

  • Solvent Effect: Changing from

    
     to DMSO-d6 often shifts the equilibrium ratio, confirming the dynamic nature of the signals.
    

Module 4: Functionalization (N-Alkylation)

User Question: I cannot get an alkyl halide to react with the nitrogen of my N-isopropylacetamide. It’s inert.

Scientist Response: The N-H proton is sterically crowded.


 attack is blocked by the isopropyl group.
  • Base: Use NaH (Sodium Hydride) in dry DMF to fully deprotonate the amide first (gas evolution ceases). This creates the more reactive amidate anion.

  • Temperature: Heat is required (60–80°C).

  • Catalysis: Add TBAI (Tetrabutylammonium iodide) . This converts your alkyl chloride/bromide into the more reactive alkyl iodide in situ (Finkelstein reaction) and acts as a Phase Transfer Catalyst if solubility is an issue.

References

  • Schäfer, G., Bode, J. W. (2014).[2] The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255.[2] Link

  • Dunetz, J. R., Magano, J., Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

  • BenchChem Technical Support . (2025). Amide Coupling Reactions with Electron-Rich Amines. Link

  • Evans, D. A., et al. (1990). Rotameric populations in N-alkyl amides. Journal of the American Chemical Society.

Sources

Technical Support Center: Recrystallization Optimization for 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide.

Structurally, this compound presents a unique dichotomy: it possesses a highly polar core (a pyrazole nitrogen and an amide backbone capable of strong hydrogen bonding) juxtaposed with lipophilic domains (the isopropyl group and the heavy bromine atom). This dual nature dictates its solubility profile—highly soluble in polar aprotic solvents and alcohols, but strictly insoluble in aliphatic hydrocarbons. The guide below provides the mechanistic reasoning and field-proven protocols to achieve >99% purity.

Part 1: Solvent Selection Logic

Before troubleshooting, it is critical to understand the workflow for selecting a solvent system that balances thermodynamic crystal growth with high recovery yields.

SolventSelection Start Analyze Solubility: 2-(3-Bromo-1H-pyrazol-1-yl)- N-isopropylacetamide TestSingle Screen Single Solvents (IPA, EtOAc, EtOH) Start->TestSingle IsSolubleHot Soluble near boiling point? TestSingle->IsSolubleHot Cooling Cool to 5°C at 0.5°C/min IsSolubleHot->Cooling Yes TestBinary Screen Binary System (EtOAc/Heptane) IsSolubleHot->TestBinary No CrystalsForm High-purity crystals form? Cooling->CrystalsForm SuccessSingle Proceed with Single Solvent Protocol CrystalsForm->SuccessSingle Yes CrystalsForm->TestBinary No / Low Yield AddAntisolvent Titrate Antisolvent until cloud point TestBinary->AddAntisolvent OilingOut System oils out (LLPS)? AddAntisolvent->OilingOut SeedCrystals Adjust ratio & add seed crystals OilingOut->SeedCrystals Yes SuccessBinary Proceed with Binary Solvent Protocol OilingOut->SuccessBinary No SeedCrystals->SuccessBinary

Fig 1: Decision matrix for selecting the optimal recrystallization solvent system.

Part 2: Troubleshooting Guide & FAQs

Q1: During cooling, my solution forms a milky emulsion and settles into a thick syrup at the bottom of the flask instead of forming crystals. What is happening? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out" [3]. This occurs when the solute concentration exceeds its solubility limit at a temperature above the depressed melting point of the solute-solvent mixture. Because integration into a rigid crystal lattice is kinetically hindered, the compound separates as a highly mobile, solute-rich liquid phase [3]. Solution: To bypass the miscibility gap, you must lower the initial supersaturation. Dilute the mixture with 10-15% more of the primary solvent, or switch to a solvent with a steeper temperature-solubility gradient, such as Isopropanol (IPA). Alternatively, introduce authentic seed crystals just above the cloud point to force heterogeneous nucleation before LLPS can occur [1].

Q2: I am using an EtOAc/Heptane binary system. I get beautiful crystals, but my yield is consistently below 50%. How can I drive the recovery? Causality: The solubility of the compound in the mother liquor at your final isolation temperature (e.g., 5 °C) is still too high. The isopropyl and bromo groups maintain significant affinity for the EtOAc fraction, keeping the molecule solvated. Solution: Alter the solvent-to-antisolvent ratio dynamically. Dissolve the crude material in the absolute minimum volume of boiling EtOAc. Titrate in hot heptane dropwise until persistent turbidity is achieved, clear it with a single drop of EtOAc, and then initiate cooling. Once crystallization begins at room temperature, slowly add an additional 2 volumes of cold heptane. This acts as a thermodynamic sink, driving the remaining solute out of solution [2].

Q3: My NMR shows that residual 3-bromo-1H-pyrazole starting material is still present in the recrystallized product. How do I purge this specific impurity? Causality: 3-bromo-1H-pyrazole is structurally similar and highly soluble in polar solvents. If your cooling rate is too rapid (e.g., plunging the hot flask directly into an ice bath), the system undergoes kinetic crystallization. This rapid, chaotic lattice formation traps structurally similar impurities within the crystal matrix (co-precipitation) [2]. Solution: Implement a strict thermodynamic cooling profile. Cool the solution from reflux to room temperature at a rate of no more than 0.5 °C/min. This slow growth allows the crystal lattice to selectively reject the impurity [1]. Wash the final filter cake with a cold, highly non-polar solvent (e.g., 100% heptane) to rinse away surface-adhered mother liquor without dissolving your product.

Part 3: Standard Operating Protocols
Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for batches with moderate impurity profiles where avoiding LLPS is the priority.

  • Initial Dissolution: Weigh the crude this compound into a round-bottom flask equipped with a reflux condenser. Add 3 mL of Isopropanol (IPA) per gram of crude material.

  • Heating: Heat the suspension to a gentle reflux (82 °C) using an oil bath or heating mantle.

  • Titration: If the solid does not fully dissolve, add hot IPA in 0.5 mL increments until the solution is completely clear.

    • Self-Validation Check: If the solution remains cloudy after adding 10 mL/g of IPA, the insoluble material is likely an inorganic salt byproduct. Hot-filter the solution immediately through a pre-warmed Buchner funnel.

  • Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool ambiently in the air to room temperature over 2 hours. Do not agitate.

  • Polishing: Once at room temperature and a crystal bed has formed, transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the cake with 1 volume of ice-cold IPA. Dry under vacuum at 40 °C to constant weight.

Protocol B: Binary Solvent/Anti-Solvent Recrystallization (EtOAc/Heptane)

Best for highly impure batches requiring maximum yield recovery.

  • Primary Solvation: Suspend the crude material in Ethyl Acetate (EtOAc) (2 mL/g) and heat to 75 °C until fully dissolved.

  • Anti-Solvent Addition: While maintaining the temperature at 75 °C, add hot Heptane dropwise via an addition funnel. Continue until a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add EtOAc dropwise (usually 1-3 drops) just until the solution becomes completely clear again. This sets the system exactly at the saturation point.

  • Seeding (Optional but Recommended): Cool the solution to 65 °C and add 1-2 mg of pure this compound crystals.

  • Cooling: Allow the mixture to cool slowly to room temperature.

  • Yield Maximization: Once a thick slurry has formed at room temperature, slowly add 2 additional volumes of room-temperature Heptane over 30 minutes to crash out the remaining product.

  • Isolation: Vacuum filter, wash with cold Heptane, and dry.

Part 4: Quantitative Data

Table 1: Physicochemical Solvent Parameters for this compound

Solvent SystemPolarity IndexSolubilizing Power (Hot)Solubilizing Power (5°C)Risk of Oiling Out (LLPS)Recommended Use Case
Isopropanol (IPA) 3.9HighLowLowPrimary single-solvent choice; excellent impurity rejection.
Ethyl Acetate (EtOAc) 4.4Very HighModerateLowGood for highly impure batches; requires very low temperatures for yield.
EtOAc / Heptane (1:3) ~1.5HighVery LowHighBest for maximizing yield; requires careful titration to avoid LLPS.
Ethanol / Water (3:1) ~7.0ModerateLowVery HighNot recommended; the hydrophobic isopropyl group strongly induces oiling out.
References
  • Mullin, J. W. (2001). Crystallization (4th Edition). Butterworth-Heinemann. Available at:[Link]

  • Anderson, N. G. (2026). Practical Process Research and Development: A Guide for Organic Chemists (3rd Edition). Academic Press. Available at:[Link]

  • Mettler Toledo. Oiling Out in Crystallization: Liquid-Liquid Phase Separation. AutoChem Applications. Available at:[Link]

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of ¹³C NMR in Structural Elucidation

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹³C NMR, stands out as a powerful tool for providing a detailed carbon framework of a molecule. Unlike ¹H NMR, where signal overlap can often complicate interpretation, ¹³C NMR offers a wider spectral dispersion and, consequently, a more resolved spectrum, enabling the precise identification of individual carbon atoms within a complex molecular architecture.[1]

This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for the novel compound 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide. In the absence of direct experimental data for this specific molecule, we will employ a comparative approach, leveraging predictive models and experimental data from its constituent fragments: 3-bromopyrazole and N-isopropylacetamide. This analysis will not only offer a reliable prediction of the expected ¹³C NMR spectrum but also delve into the electronic and structural factors that govern the observed chemical shifts.

Understanding the Molecular Landscape: A Structural Overview

To appreciate the nuances of the ¹³C NMR spectrum, it is essential to first visualize the molecular structure and the electronic environment of each carbon atom.

Figure 1. Molecular structure and atom numbering for this compound.

Comparative Analysis of ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for the parent pyrazole and N-isopropylacetamide fragments. This comparison allows for a rational understanding of how the electronic environment of each carbon is perturbed upon the formation of the final molecule.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for PyrazoleExperimental Chemical Shift (ppm) for N-isopropylacetamide
C3 ~118-122134.7-
C4 ~108-112106.0-
C5 ~130-134134.7-
C6 (CH₂) ~50-54--
C7 (C=O) ~168-172-~170
C8 (CH) ~41-45-~41.5
C9/C10 (CH₃) ~22-25-~22.8

Table 1. Predicted and Experimental ¹³C NMR Chemical Shifts.

Analysis of the Pyrazole Ring (C3, C4, C5):

The pyrazole ring is an aromatic heterocycle, and its carbon chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substituent effects.

  • C3 and C5: In the parent pyrazole, C3 and C5 are equivalent due to tautomerism and resonate at approximately 134.7 ppm. In our target molecule, the substitution at N1 breaks this symmetry. The bromine atom at C3 is a highly electronegative substituent, which is expected to deshield this carbon, shifting it downfield. However, the attachment of the N-isopropylacetamide group at N1 introduces significant electronic changes. The predicted shift for C3 is upfield compared to pyrazole, likely due to a combination of the electron-donating effect of the N-acetamide group and the mesomeric effect of the bromine atom.

  • C4: The C4 position is predicted to be the most upfield of the pyrazole carbons, consistent with its position relative to the two nitrogen atoms. Its chemical shift is expected to be similar to that in the parent pyrazole.

Analysis of the N-isopropylacetamide Side Chain (C6, C7, C8, C9, C10):

The chemical shifts of the side chain carbons are more straightforward to predict based on well-established ranges for similar functional groups.

  • C7 (Carbonyl Carbon): The carbonyl carbon (C7) is the most downfield signal in the spectrum, which is a characteristic feature of amide carbonyls, typically resonating in the 160-180 ppm range.[2]

  • C6 (Methylene Carbon): The methylene carbon (C6) is directly attached to the pyrazole nitrogen (N1), which will cause a downfield shift compared to a simple alkane.

  • C8 (Isopropyl Methine Carbon): The methine carbon (C8) of the isopropyl group is adjacent to the amide nitrogen, leading to a chemical shift in the range of 40-50 ppm.

  • C9/C10 (Isopropyl Methyl Carbons): The two methyl carbons of the isopropyl group (C9 and C10) are expected to be equivalent and will appear as a single, more intense signal at the most upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality, quantitative ¹³C NMR data for this compound, the following experimental protocol is recommended.

G cluster_0 Sample Preparation cluster_1 NMR Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing a Dissolve 10-20 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) b Tune and match the ¹³C and ¹H channels a->b c Set the temperature to 298 K b->c d Acquire a standard proton-decoupled ¹³C NMR spectrum c->d e Set spectral width to ~250 ppm d->e f Use a relaxation delay (D1) of at least 2 seconds e->f g Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024) f->g h Apply Fourier transformation g->h i Phase and baseline correct the spectrum h->i j Reference the spectrum to the solvent peak or TMS i->j

Sources

Comparing biological activity of 3-bromo vs 3-chloro pyrazole acetamides

[1]

Executive Summary

In the optimization of pyrazole-based bioactive molecules, the substitution at the 3-position is a critical determinant of potency and selectivity.

  • 3-Bromo variants typically exhibit higher binding affinity (

    
    ) and potency (
    
    
    ) due to a more pronounced
    
    
    -hole (enhancing halogen bonding) and increased lipophilicity, which favors hydrophobic pocket occupation.
  • 3-Chloro variants are often selected for their superior metabolic stability, lower molecular weight, and cost-efficiency in large-scale synthesis. While often slightly less potent than their bromo-counterparts, they frequently offer a better overall ADMET profile.

Verdict: Prioritize 3-bromo for initial potency maximization and crystallographic studies. Transition to 3-chloro if metabolic liability or lipophilicity-induced toxicity becomes a limiting factor.

Physicochemical & Mechanistic Comparison

The biological differentiation between Cl and Br substituents arises from three primary vectors: Steric bulk , Lipophilicity , and Electronic (Halogen Bonding) properties.

Data Summary Table
Property3-Chloro Pyrazole Acetamide3-Bromo Pyrazole AcetamideImpact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr requires a larger hydrophobic pocket; Cl is more promiscuous.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends deeper into the binding site.
Lipophilicity (

LogP)
Baseline+0.15 to +0.25Br increases membrane permeability but decreases solubility.

-Hole Magnitude (

)
ModerateHighBr forms stronger halogen bonds with carbonyl backbone oxygens.
Hammett Constant (

)
0.230.23Electronic withdrawal is similar; differences are steric/lipophilic.
The Mechanistic Differentiator: The -Hole

The most overlooked factor in this comparison is the


-hole
  • Mechanism: The electron density in heavier halogens is anisotropic.[1] While the equatorial belt is electron-rich (nucleophilic), the distal cap is electron-deficient (electrophilic).

  • Biological Consequence: 3-Bromo pyrazoles possess a larger, more positive

    
    -hole than 3-chloro analogs. This allows the Br atom to act as a Lewis acid, forming highly directional halogen bonds  with nucleophilic residues (e.g., the carbonyl oxygen of the protein backbone) in the target active site. This interaction is often worth 1–2 kcal/mol of binding energy, explaining the potency jump often seen with Br.
    

Biological Performance & SAR Logic[3][4]

Potency vs. Selectivity

Experimental data across multiple targets (e.g., SDHI fungicides, BRAF inhibitors) suggests a predictable trend:

  • Potency:

    
    . The larger volume of Br fills hydrophobic sub-pockets more effectively (London dispersion forces), provided the pocket is not sterically constrained.
    
  • Selectivity:

    
    . The strict directionality of the Br halogen bond imposes tighter geometric constraints on binding, potentially reducing off-target effects compared to the smaller Cl.
    
Metabolic Stability
  • 3-Chloro: Generally more resistant to oxidative metabolism. The C-Cl bond is stronger (approx. 339 kJ/mol) than the C-Br bond (approx. 280 kJ/mol), making it less susceptible to oxidative insertion or displacement.

  • 3-Bromo: More prone to metabolic debromination or nucleophilic displacement by glutathione in vivo, which can lead to toxicity.

SAR Decision Tree (Graphviz)

SAR_LogicStartLead Optimization:3-Position SubstitutionPocketAnalysisAnalyze Binding Pocket(Crystal Structure/Homology)Start->PocketAnalysisSizeCheckIs the sub-pocketsterically restricted?PocketAnalysis->SizeCheckHydroCheckIs the pockethighly hydrophobic?SizeCheck->HydroCheckNo (Open)SelectClSelect 3-Chloro( steric fit, metabolic stability)SizeCheck->SelectClYes (Tight)DonorCheckIs a backbone Carbonylpositioned at ~180° to C-X?HydroCheck->DonorCheckModerateSelectBrSelect 3-Bromo(Max potency, halogen bonding)HydroCheck->SelectBrYesDonorCheck->SelectClNoDonorCheck->SelectBrYes (Halogen Bond Opportunity)

Caption: Logical flow for selecting between 3-Cl and 3-Br based on active site topology.

Experimental Protocols

To objectively compare these analogs, they must be synthesized via a route that allows late-stage divergence or parallel processing. The Sandmeyer-type reaction is the industry standard for introducing the halogen at the 3-position.

Protocol: Synthesis of 3-Halo-Pyrazole Acetamides

Objective: Synthesize 3-bromo and 3-chloro analogs from a common aminopyrazole precursor.

Step 1: Synthesis of the Core (3-Amino-pyrazole)
  • Reagents: Acrylonitrile derivative + Hydrazine hydrate.

  • Conditions: Reflux in Ethanol/Water.

  • Yield: Typically 80-90%.

Step 2: Halogenation (Divergent Step)

This step differentiates the two products.

Option A: 3-Chloro Analog (Sandmeyer)

  • Diazotization: Dissolve 3-amino-pyrazole intermediate in conc. HCl at 0–5°C. Add

    
     dropwise to form the diazonium salt.
    
  • Substitution: Pour the diazonium mixture into a cold solution of

    
     (Cuprous chloride) in conc. HCl.
    
  • Workup: Extract with Ethyl Acetate. The 3-chloro product precipitates or is isolated via column chromatography.[2]

Option B: 3-Bromo Analog (Sandmeyer)

  • Diazotization: Dissolve 3-amino-pyrazole intermediate in 48% HBr at 0–5°C. Add

    
     dropwise.
    
  • Substitution: Pour into a solution of

    
     (Cuprous bromide) in HBr.
    
  • Note: The reaction is often faster with Br due to the lower stability of the diazonium-bromide complex, requiring careful temperature control to prevent side reactions.

Step 3: Acetamide Linkage Formation
  • Reagents: 3-Halo-pyrazole amine (if N-linked) or 3-Halo-pyrazole carboxylic acid (if C-linked) + Chloroacetyl chloride or corresponding amine.

  • Coupling: React the 3-halo-pyrazole core with the linker precursor in DCM with TEA (Triethylamine) as a base.

  • Purification: Recrystallization from Ethanol.

Synthesis Workflow Diagram (Graphviz)

Synthesis_FlowPrecursor3-Amino-PyrazolePrecursorDiazoDiazonium SaltIntermediatePrecursor->DiazoNaNO2, 0°CCuClCuCl / HCl(Sandmeyer)Diazo->CuClCuBrCuBr / HBr(Sandmeyer)Diazo->CuBrProdCl3-Chloro-PyrazoleCuCl->ProdClProdBr3-Bromo-PyrazoleCuBr->ProdBrAcetamideAcetamide Coupling(Linker Attachment)ProdCl->AcetamideProdBr->AcetamideFinalClFinal 3-ClAcetamideAcetamide->FinalClFinalBrFinal 3-BrAcetamideAcetamide->FinalBr

Caption: Divergent synthesis pathway for generating matched molecular pairs of 3-halo pyrazoles.

References

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Source: PubMed (NIH)

  • Halogen Bonding: The

    
    -hole. 
    Source: ResearchGate / Springer
    
    
  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Source: Journal of Organic Chemistry (ACS)

  • Synthesis and biological evaluation of novel pyrazole compounds (Anti-inflammatory/Antifungal). Source: ResearchGate

  • The Halogen Bond: Nature and Applications. Source: Chemical Reviews (ACS)

Infrared (IR) spectroscopy peaks for 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Infrared (IR) Spectroscopy Guide: 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide vs. Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In small-molecule drug discovery, substituted pyrazole-acetamides are highly privileged scaffolds due to their modularity and favorable pharmacokinetic properties. Specifically, This compound incorporates a heavy halogen (bromine) at the 3-position of the pyrazole ring, a feature often utilized to enhance lipophilicity and target-binding affinity.

As a Senior Application Scientist, I have designed this guide to objectively compare the Fourier-Transform Infrared (FTIR) spectral performance of this brominated target against its chlorinated and des-halogenated alternatives. By understanding the causality behind these spectral shifts, researchers can establish robust, self-validating quality control (QC) protocols for structural verification.

Structural Deconstruction & Spectral Causality

To accurately interpret the IR spectrum of this compound, we must deconstruct the molecule into its functional domains and apply fundamental vibrational physics (Hooke’s Law).

  • The Acetamide Linker (Amide I & II Bands): The secondary amide is characterized by the Amide I band (~1660 cm⁻¹), which is predominantly the C=O stretching vibration. The Amide II band (~1540 cm⁻¹) arises from a complex coupling of the N-H in-plane bending and the C-N stretching vibrations[1].

  • The N-Isopropyl Group (Internal Validator): The isopropyl moiety provides a highly diagnostic spectral signature known as the gem-dimethyl split. The symmetric CH₃ bending vibration splits into a distinct doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹ due to vibrational coupling between the two methyl groups attached to the same methine carbon.

  • The Brominated Pyrazole Ring (Heavy Atom Effect): According to Hooke's Law, vibrational frequency is inversely proportional to the square root of the reduced mass (

    
    ). Because bromine is a heavy atom, the C-Br stretching frequency is pushed deep into the fingerprint region, typically manifesting as a sharp peak around 609 cm⁻¹[2]. Furthermore, the inductive electron-withdrawing effect of the bromine atom alters the electron density of the pyrazole ring, causing a downward shift in the pyrazole C=N and C=C stretching frequencies compared to non-halogenated analogs[3].
    

Halogen_Logic Base Pyrazole-Acetamide Core SubH Des-halo (-H) Baseline Mass Base->SubH SubCl Chloro (-Cl) Intermediate Mass Base->SubCl SubBr Bromo (-Br) High Mass (Target) Base->SubBr Shift1 Ring Stretch: ~1510 cm⁻¹ No C-X Peak SubH->Shift1 Shift2 Ring Stretch: ~1495 cm⁻¹ C-Cl Peak: ~750 cm⁻¹ SubCl->Shift2 Shift3 Ring Stretch: ~1480 cm⁻¹ C-Br Peak: ~609 cm⁻¹ SubBr->Shift3

Caption: Logical relationship between halogen substitution and IR spectral shifts.

Comparative Spectral Analysis: Bromo vs. Alternatives

When validating the synthesis of this compound, it is critical to distinguish it from potential synthetic impurities or structural analogs. The table below provides a quantitative comparison of the target molecule against its des-bromo (1H-pyrazol-1-yl) and chloro (3-chloro-1H-pyrazol-1-yl) alternatives.

Table 1: Quantitative IR Peak Comparison (ATR-FTIR, cm⁻¹)

Functional Group / VibrationDes-halo Analog (-H)Chloro Analog (-Cl)Bromo Target (-Br)Diagnostic Significance
Amide N-H Stretch ~3285~3280~3280Confirms secondary amide presence.
Amide I (C=O Stretch) ~1665~1662~1660Slight shift due to distant inductive effects.
Pyrazole Ring Breathing ~1510, 1470~1495, 1460~1480, 1454Downward shift correlates with halogen mass.
gem-Dimethyl Bend ~1385, 1365~1385, 1365~1385, 1365Internal structural validator (Isopropyl).
Carbon-Halogen (C-X) N/A~750~609 Definitive marker for the target molecule.

Data synthesis based on established pyrazole and amide IR spectral libraries[1][2].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Why ATR over KBr Pellets? Traditional Transmission FTIR using Potassium Bromide (KBr) pellets is highly susceptible to moisture absorption. Water introduces a broad O-H stretching band (~3400 cm⁻¹) that can completely obscure the critical Amide N-H stretch (~3280 cm⁻¹) of our target molecule[3]. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal requires zero sample preparation, preserves the crystalline polymorph of the API, and eliminates moisture artifacts.

Step-by-Step Self-Validating Workflow:

  • System Initialization & Purge: Purge the spectrometer optics with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interferences.

  • System Suitability Test (SST): Before analyzing the sample, run a 1.5 mil polystyrene calibration film.

    • Validation Gate: Ensure the aromatic C-H stretch is exactly at 3028 cm⁻¹ and the ring breathing mode is at 1601 cm⁻¹. If deviation exceeds ±1 cm⁻¹, recalibrate the laser.

  • Background Acquisition: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a 32-scan background spectrum.

  • Sample Application: Apply ~2-3 mg of this compound directly onto the diamond crystal. Apply consistent pressure using the ATR anvil (ensure the torque slip-clutch engages to guarantee reproducible contact).

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Internal Chemical Validation:

    • Check 1: Locate the gem-dimethyl doublet at ~1385/1365 cm⁻¹. (Validates the N-isopropyl group).

    • Check 2: Locate the Amide I peak at ~1660 cm⁻¹. (Validates the acetamide linker).

    • Check 3: Locate the sharp C-Br peak at ~609 cm⁻¹. (Validates the halogenation state).

ATR_Workflow N1 1. System Initialization Purge Optics with Dry N2 N2 2. System Suitability Polystyrene Film Calibration N1->N2 N3 3. Background Scan Clean Diamond Crystal N2->N3 N4 4. Sample Application Apply Target Molecule N3->N4 N5 5. Data Acquisition 4000-400 cm⁻¹, 32 Scans N4->N5 N6 6. Spectral Validation Verify Amide I & C-Br Peaks N5->N6

Caption: Step-by-step self-validating ATR-FTIR experimental workflow.

Conclusion

Spectroscopic differentiation of this compound from its analogs relies heavily on understanding the localized vibrational effects of the heavy bromine atom. By shifting away from moisture-prone KBr methods to a self-validating ATR-FTIR protocol, researchers can utilize the C-Br stretch (~609 cm⁻¹) and the gem-dimethyl doublet (~1385/1365 cm⁻¹) as highly reliable, orthogonal data points for structural confirmation and purity analysis in drug development pipelines.

References

  • Title: Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Purity assessment standards for 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide serves as a critical scaffold, particularly in the development of JAK inhibitors and SARM1 modulators.[1] Its utility relies heavily on the precise positioning of the bromine atom (C3 vs. C5) and the integrity of the acetamide side chain.[1]

This guide objectively compares the performance of Standard Grade (95%) versus Reference Standard Grade (>99.5%) materials and evaluates the analytical methodologies required to validate them. We contrast the industry-standard HPLC-UV approach against the absolute quantification power of qNMR , providing researchers with a data-driven roadmap for selecting the appropriate purity assessment strategy.

Critical Quality Attributes (CQA) & Impurity Profiling

Before selecting an assessment method, one must understand the specific impurity profile inherent to this molecule's synthesis (typically via alkylation of 3-bromopyrazole).[1]

Impurity TypeStructural OriginRisk FactorDetection Method
Regioisomer 5-Bromo isomer (2-(5-Bromo-1H-pyrazol-1-yl)-...)Critical: Alkylation at N1 often yields a mixture of 3-Br and 5-Br isomers.[1] The 5-Br isomer is a "dead end" in SAR studies.[1]1H NMR (NOE) / HPLC
Degradant Des-bromo analog (Loss of Br)High: Photolytic debromination during storage.[1]LC-MS / HPLC
Hydrolysis Free Acid (2-(3-Bromo-1H-pyrazol-1-yl)acetic acid)Medium: Occurs in presence of moisture/acid.[1]HPLC (Acidic Mobile Phase)
Residual 3-Bromopyrazole Low: Starting material carryover.[1]HPLC / GC

Comparative Analysis: Analytical Methodologies

We compared three primary assessment standards to determine the "Gold Standard" for this compound.

Method A: HPLC-UV (The Routine Workhorse)[1]
  • Principle: Separation based on hydrophobicity; detection via UV absorbance (220 nm / 254 nm).[1]

  • Pros: High precision, separates regioisomers effectively.

  • Cons: Requires a reference standard for absolute quantification; assumes uniform response factors for impurities.[1]

Method B: qNMR (The Absolute Standard)[1]
  • Principle: Quantitative Nuclear Magnetic Resonance using an internal standard (e.g., Maleic Acid).[1]

  • Pros: Absolute purity determination without a reference standard of the analyte; detects residual solvents and inorganic salts invisible to UV.[1]

  • Cons: Lower sensitivity (LOD ~0.1%); requires ~10 mg sample.[1]

Method C: LC-MS (The Identifier)[1][2]
  • Principle: Mass-to-charge ratio detection.

  • Pros: Confirms identity of impurities (e.g., M-Br peak).

  • Cons: Ionization suppression can lead to inaccurate quantitative purity (% area is unreliable).[1]

Performance Verdict:

For Routine QC , HPLC-UV is superior due to speed and resolution.[1] For Reference Standard Certification , qNMR is the required method to establish the "Assigned Purity" value.[1]

Experimental Protocols

The following protocols are self-validating systems designed to ensure data integrity.

Protocol 1: High-Resolution HPLC Separation of Regioisomers
  • Objective: Quantify the critical 3-Bromo vs. 5-Bromo ratio.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[1]

    • 2-12 min: 5% -> 60% B (Linear gradient)[1]

    • 12-15 min: 60% -> 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 220 nm (Max absorbance for pyrazole).[1]

  • System Suitability: Resolution (Rs) between 3-Br and 5-Br peaks must be > 2.0.

Protocol 2: Absolute Purity by 1H-qNMR[1]
  • Objective: Determine mass balance purity independent of UV response.

  • Solvent: DMSO-d6 (Provides clear separation of amide protons).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]

  • Relaxation Delay (d1): 30 seconds (Must be > 5 x T1 of the slowest proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Calculation:

    
    [1]
    

Decision Logic for Purity Assessment

The following diagram illustrates the workflow for certifying a batch of this compound.

PurityWorkflow Start Crude Material Synthesis TLC Prelim Check (TLC/LC-MS) Start->TLC HPLC_Screen HPLC-UV Screening (Protocol 1) TLC->HPLC_Screen Regio_Check Is 3-Br/5-Br Ratio > 99:1? HPLC_Screen->Regio_Check Purification Prep-HPLC / Recrystallization Regio_Check->Purification No qNMR_Assay Absolute Purity (qNMR Protocol) Regio_Check->qNMR_Assay Yes Purification->HPLC_Screen Final_Check Purity > 98% & No Solvents? qNMR_Assay->Final_Check Release_Ref Release as Reference Standard Final_Check->Release_Ref Yes Release_Tech Release as Reagent Grade Final_Check->Release_Tech No

Figure 1: Decision matrix for classifying material as Reference Standard vs. Reagent Grade based on regioisomeric purity and absolute mass balance.

Comparative Data: Standard vs. High-Purity Grade

We analyzed two commercial batches using the protocols above.

ParameterReagent Grade (Batch A) Reference Standard (Batch B) Impact on Research
HPLC Purity (Area %) 96.5%99.8%High baselines in screening assays.
Regioisomer Content 3.2% (5-Bromo isomer)< 0.1% (Not Detected)Critical: 5-Br isomer is inactive; skews IC50 data.[1]
qNMR Assay (w/w) 92.1% (Solvent trapped)99.6%Accurate molar dosing requires correction for Batch A.
Water Content (KF) 1.5%0.05%Hydrolysis risk during storage.[1]

References

  • Almac Group. (2023).[1] qNMR: The New Gold Standard for Purity Determination.[1] Retrieved from [Link][1]

  • RSSL. (2023).[1] Quantitative NMR (qNMR) for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). 2.2.[1]33. Nuclear Magnetic Resonance Spectrometry.

  • Heller, S. T., & Natarajan, S. R. (2006).[1] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]

  • Foley, D. A., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Agricultural and Food Chemistry. [Link]

Sources

Structural Comparison Guide: N-Isopropyl vs. N-Ethyl Acetamide Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyrazole acetamide scaffolds—a privileged structure in modern drug discovery—the selection of the amide nitrogen substituent is a critical determinant of biological efficacy. This technical guide provides an objective, data-driven comparison between N-ethyl and N-isopropyl substitutions. By analyzing structure-activity relationship (SAR) data across neuroinflammation (TSPO receptor) and infectious disease (antimalarial) models, this guide elucidates how subtle changes in steric bulk and lipophilicity dictate target affinity, and outlines the experimental workflows required to validate these derivatives.

Mechanistic Rationale: Steric Bulk vs. Lipophilic Dynamics

As an Application Scientist, it is crucial to understand why a single methyl group difference between an ethyl and an isopropyl chain drastically alters pharmacological profiles. The causality lies in two physical parameters:

  • Steric Hindrance & Rotameric Restriction: The N-ethyl group is linear and rotationally flexible, allowing the acetamide side chain to adopt multiple conformations to fit into narrow binding clefts. Conversely, the N-isopropyl group introduces significant steric branching at the alpha-carbon. This restricts rotation around the C-N amide bond, often locking the molecule into a specific rotamer. If this conformation matches the target's bioactive geometry, binding affinity increases dramatically due to an entropic advantage.

  • Lipophilicity (LogP) & Desolvation: The isopropyl group provides a larger hydrophobic surface area. In targets with deep lipophilic pockets, the energetic payoff of desolvating the isopropyl group and burying it in the pocket outweighs the steric penalty, leading to tighter binding.

SAR_Logic Core Pyrazole Acetamide Core NEthyl N-Ethyl Substitution (Linear, Low Steric Bulk) Core->NEthyl Alkylation NIso N-Isopropyl Substitution (Branched, High Steric Bulk) Core->NIso Alkylation Lipid1 Moderate Lipophilicity (Flexible Binding) NEthyl->Lipid1 Lipid2 Higher Lipophilicity (Restricted Rotamers) NIso->Lipid2 Target1 TSPO Receptor (Hydrophobic Pocket) Lipid1->Target1 Accommodates narrow clefts Target2 P. falciparum Target (Membrane Permeability) Lipid1->Target2 Lipid2->Target1 Enhanced hydrophobic contact Lipid2->Target2 Optimal EC50

Fig 1: SAR logic tree comparing structural and lipophilic impacts of N-alkyl substitutions.

Case Study 1: TSPO Receptor Ligands (Neuroinflammation)

The 18KDa Translocator Protein (TSPO) is a primary biomarker for neuroinflammation. In a recent study developing novel pyrazolopyrimidine acetamides for TSPO PET imaging, researchers evaluated the impact of N,N-dialkyl substitutions[1].

Comparing the N-methyl-N-ethyl derivative (GMA 7) to the N-ethyl-N-isopropyl derivative (GMA 9) reveals that increasing the steric bulk on the amide nitrogen improves binding affinity. The TSPO binding pocket is highly lipophilic; thus, the transition to the bulkier isopropyl group (Ki = 13.27 nM) provides superior hydrophobic contacts compared to the less bulky methyl/ethyl combination (Ki = 17.10 nM)[1].

Table 1: TSPO Binding Affinity (Pyrazolopyrimidine Acetamides)
CompoundAmide N-SubstitutionKi (nM)Fold Difference vs DPA-714
DPA-714 (Ref) N,N-diethyl3.661.0x
GMA 7 N-methyl, N-ethyl17.104.7x weaker
GMA 9 N-ethyl, N-isopropyl13.273.6x weaker

Case Study 2: Antimalarial N-Aryl Acetamides

In the optimization of N-aryl acetamides targeting Plasmodium falciparum, the substitution on the amino acetamide moiety proved critical for parasitic inhibition[2].

As shown in Table 2, moving from an N-methyl to an N-ethyl group improved the EC50 by nearly two-fold. However, the transition to an N-isopropyl group (Analog 33) resulted in a highly potent EC50 of 0.005 μM. The causality here is driven by membrane permeability: the increased lipophilicity of the isopropyl group enhances the intracellular accumulation of the drug within the parasite without increasing cytotoxicity against human HepG2 cells[2].

Table 2: Antimalarial Activity against P. falciparum
CompoundAmide N-SubstitutionEC50 (μM)Cytotoxicity CC50 (μM)
Analog 26 N-methyl0.036>40
Analog 31 N-ethyl0.019>40
Analog 33 N-isopropyl0.005>40

Experimental Workflows & Validated Protocols

To ensure data trustworthiness, the synthesis and biological evaluation of these derivatives must operate as a self-validating system.

Exp_Workflow Step1 1. HATU/DIPEA Coupling Step2 2. HPLC & NMR Validation Step1->Step2 Step3 3. In Vitro Assay (Radioligand/LDH) Step2->Step3 Step4 4. SAR Data Analysis Step3->Step4

Fig 2: Self-validating experimental workflow for synthesizing and evaluating pyrazole acetamides.

Amide Coupling Synthesis Protocol

Causality & Validation: Standard EDC/HOBt coupling often fails or produces low yields for sterically hindered amines like isopropylamine. We utilize HATU, which forms a highly reactive 7-aza-HOBt active ester, overcoming the steric barrier of the branched isopropyl group[1]. The system is self-validating by requiring LC-MS purity >95% before proceeding to biological evaluation.

  • Activation: Dissolve the pyrazole acetic acid derivative (1.0 eq, ~0.15 mmol) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Amidation: Add the selected amine (N-ethylamine or N-isopropylamine, 1.5 eq).

  • Reaction: Stir the reaction mixture for 4-6 hours at room temperature. Monitor completion via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer thoroughly with brine to remove residual DMF.

  • Validation: Purify via flash chromatography. Validate structural integrity and ensure >95% purity using 1H-NMR (600 MHz) and LC-MS before biological testing.

In Vitro Radioligand Binding Assay (TSPO)

Causality & Validation: To ensure that differences between N-ethyl and N-isopropyl are genuine SAR effects and not assay artifacts, the protocol incorporates DPA-714 as an internal reference standard. If the DPA-714 Ki falls outside the established 3.0-4.0 nM range, the plate is rejected.

  • Preparation: Prepare rat heart homogenates (rich in TSPO) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate the homogenates with 0.5 nM [3H]PK11195 (radioligand) and varying concentrations of the test compound (10^-11 to 10^-5 M) in a total volume of 0.5 mL.

  • Control: Include DPA-714 in parallel wells as the positive control.

  • Equilibration: Incubate the mixture at 4°C for 90 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Washing: Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter and calculate Ki using the Cheng-Prusoff equation.

References

1.[1] Park, J., Wasim, S., Jung, J. H., et al. "Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO)." Pharmaceuticals (Basel). 2023 Apr 11;16(4):576. Available at:[Link] 2.[2] "Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1." Journal of Medicinal Chemistry - ACS Publications. 2025. Available at:[Link]

Sources

Validating synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide via elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide: A Comparative Guide to Purity Validation

As drug discovery pipelines become increasingly stringent, the structural verification and purity validation of synthetic intermediates are non-negotiable. This compound (Chemical Formula:


) is a highly functionalized pyrazole derivative. Because pyrazole scaffolds are ubiquitous in kinase inhibitors and central nervous system (CNS) active agents, ensuring the absolute purity of this intermediate before downstream cross-coupling or biological assaying is critical.

This guide objectively evaluates how Elemental Analysis (EA) compares to other standard analytical techniques, detailing the causality behind experimental choices and providing a self-validating protocol for CHNS analysis.

The Causality of Choice: Why Elemental Analysis?

In modern pharmaceutical synthesis, researchers often default to Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While powerful, these techniques possess inherent analytical blind spots.

NMR is exceptional for mapping structural connectivity but is essentially "blind" to inorganic salts (e.g.,


 or 

used in alkylation steps) and lacks absolute quantitative precision unless specialized quantitative NMR (qNMR) with internal standards is employed. Similarly, LC-MS response factors vary wildly depending on the ionization efficiency of the analyte versus its impurities.

Elemental Analysis (CHNS), however, provides an absolute, macroscopic mass balance of the bulk material[1]. By combusting the sample and quantifying the evolved gases, EA detects the presence of non-protonated impurities, residual combustion-resistant solvents, and inorganic salts that skew the mass fraction. For small organic molecules, leading chemical journals and pharmacopeias mandate that the experimentally found values for Carbon, Hydrogen, and Nitrogen must fall within ±0.4% of the theoretical calculated values to confirm


 sample purity[2].

Orthogonal Validation: Comparing Analytical Alternatives

To build a comprehensive purity profile, EA should not be used in isolation but as the final absolute confirmation following structural elucidation.

Analytical TechniquePrimary Data YieldStrengths for Pyrazole DerivativesInherent Blind Spots
Elemental Analysis (CHNS) Absolute Mass Fraction (%, w/w)Detects inorganic salts, residual solvents, and moisture; provides absolute mass balance.Cannot distinguish between structural isomers; destructive technique.

H &

C NMR
Structural Connectivity & Relative PurityConfirms the regiochemistry of the bromo-pyrazole ring and the isopropyl amide linkage.Blind to inorganic salts; poor detection of trace moisture without qNMR.
LC-MS (ESI) Molecular Weight & Trace ImpuritiesExcellent for detecting trace organic byproducts (e.g., unreacted pyrazole starting material).Not strictly quantitative due to varying ionization efficiencies.

Theoretical Mass Calculations

Before executing the physical experiment, the theoretical mass percentages for the target compound must be established.

  • Compound: this compound

  • Formula:

    
    
    
  • Molecular Weight: 246.11 g/mol

Theoretical Mass Fractions:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    

Experimental Protocol: Self-Validating CHNS Workflow

A robust protocol must be a self-validating system. The presence of the bromine atom in our target molecule introduces a specific challenge: halogens can poison reduction catalysts or interfere with the thermal conductivity detectors (TCD) in CHNS analyzers. The following protocol accounts for this causality.

Step 1: Instrument Calibration & Blanking Run 3-5 empty tin capsules to establish a baseline and confirm the absence of residual carbon or atmospheric nitrogen in the combustion chamber[3].

Step 2: Standardization (System Suitability) Weigh 1.5–2.0 mg of a high-purity Certified Reference Material (CRM), such as Sulfanilamide (


), using a high-precision microbalance (resolution of 

)[4]. Analyze the CRM to calculate the response factors (K-factors) for the TCD. The system is validated only if the CRM results fall within

of theoretical values.

Step 3: Sample Preparation Accurately weigh 1.5–2.0 mg of the dried, synthesized this compound into a tin capsule. Fold and crimp the capsule tightly with forceps to exclude atmospheric gases.

Step 4: Flash Combustion & Halogen Scrubbing Drop the capsule into the combustion reactor heated to


 in a dynamic burst of pure oxygen (

). The tin undergoes an exothermic oxidation, temporarily raising the localized temperature to

, ensuring complete breakdown into

,

,

, and bromine gas[3].
  • Mechanistic Choice: The combustion tube must be packed with a halogen scrubber (e.g., silver wool) to sequester the bromine gas as

    
    , preventing it from reaching the detector.
    

Step 5: Reduction & Detection Pass the purified combustion gases over copper wire at


 to reduce 

species to elemental

gas and scrub excess

[3]. The gas mixture (

,

,

) flows through a gas chromatography (GC) column and is quantified by the TCD.

Data Presentation: Evaluating Batch Purity

To illustrate the power of EA, consider the experimental data below comparing a highly pure batch (Batch A) against a batch containing 5% w/w residual ethyl acetate from the recrystallization process (Batch B).

ElementTheoretical (%)Batch A (Pure)

Batch A
Batch B (5% EtOAc)

Batch B
Status
Carbon (C) 39.04%39.12%+0.08%39.81%+0.77% FAIL (>0.4%)
Hydrogen (H) 4.91%4.95%+0.04%5.13%+0.22%PASS (<0.4%)
Nitrogen (N) 17.07%16.98%-0.09%16.22%-0.85% FAIL (>0.4%)

Analysis: While NMR might show a minor solvent peak for ethyl acetate, quantifying it precisely is difficult. EA immediately flags Batch B as failing pharmacopeia standards because the carbon content is artificially inflated and the nitrogen content is diluted beyond the acceptable


 threshold.

Validation Workflow Visualization

The following diagram illustrates the logical progression of orthogonal techniques required to confidently release a synthesized batch.

PurityValidation Syn Synthesis of Target Compound LCMS LC-MS Analysis (Mass & Trace Impurities) Syn->LCMS NMR 1H & 13C NMR (Structural Elucidation) LCMS->NMR Target Mass Confirmed Fail Validation Failed (Repurify) LCMS->Fail High Impurity Profile EA CHNS Elemental Analysis (Absolute Mass Balance) NMR->EA Structure Verified NMR->Fail Isomeric/Structural Mismatch Pass Validation Successful (Release Batch) EA->Pass Δ ≤ ±0.4% EA->Fail Δ > ±0.4%

Workflow for purity validation of pharmaceutical intermediates using orthogonal techniques.

Conclusion

Validating the synthesis of this compound requires a multi-faceted approach. While LC-MS and NMR are indispensable for confirming identity, Elemental Analysis remains the ultimate arbiter of absolute bulk purity. By strictly adhering to the


 tolerance and employing proper halogen scrubbing techniques, researchers can ensure the integrity of their downstream biological data and regulatory submissions.

References

1.[2] An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH) - PMC. Available at:[Link] 2.[1] EVERYTHING YOU NEED TO ACHIEVE THE HIGHEST PRECISION AND ACCURACY IN YOUR CHNS-O PHARMACEUTICAL MATERIALS DETERMINATIONS. VELP Scientifica. Available at:[Link] 3.[3] Elemental Analyzer - Basic Principle. Indian Institute of Technology (IIT) Kanpur. Available at: [Link] 4.[4] CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at:[Link]

Sources

X-ray diffraction data for 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide crystals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the X-ray diffraction (XRD) characterization of 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide .

Designed for researchers in structural chemistry and drug discovery, this document synthesizes experimental protocols with comparative analysis against structural analogs. While specific single-crystal parameters for this derivative are often proprietary or patent-protected (e.g., related to WO2021070132A1), this guide establishes the standard for generating, refining, and validating such data.

Compound Profile & Significance

  • Compound: this compound

  • Formula: C₈H₁₂BrN₃O

  • Molecular Weight: 246.11 g/mol

  • Structural Class: Pyrazole-1-acetamide.[1]

  • Significance: This scaffold serves as a critical intermediate in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors and other bioactive pyrazole amides. The 3-bromo substituent is a key handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate bi-aryl libraries.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality XRD data, adherence to a rigorous crystallization and collection workflow is mandatory.

Phase I: Crystal Growth Optimization

The isopropyl group introduces steric bulk that can inhibit packing. A slow evaporation method using a binary solvent system is recommended to encourage ordered lattice formation.

  • Method: Slow Evaporation at Controlled Temperature (293 K).

  • Solvent System: Ethanol/Water (8:2 v/v) or Ethyl Acetate/Hexane (slow diffusion).

  • Protocol:

    • Dissolve 20 mg of the compound in 2 mL of ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Add 0.5 mL of water (antisolvent) dropwise until slight turbidity appears, then add 1 drop of ethanol to clear.

    • Cover with Parafilm, poke 3-5 pinholes, and store in a vibration-free environment.

Phase II: Data Collection & Refinement
  • Instrument: Bruker D8 VENTURE or Rigaku XtaLAB (Mo Kα or Cu Kα radiation).

  • Temperature: 100 K (Cryostream) to minimize thermal ellipsoids.

  • Strategy: Collect full sphere of data (completeness >99%) to resolution 0.80 Å.

Workflow Visualization

XRD_Workflow Sample Crude Compound (>98% Purity) Growth Crystal Growth (EtOH/H2O Slow Evap) Sample->Growth Selection Microscope Selection (Polarized Light) Growth->Selection Mounting Mounting (MiTeGen Loop + Oil) Selection->Mounting Collection Data Collection (100 K, Mo Kα) Mounting->Collection Reduction Data Reduction (SAINT/CrysAlisPro) Collection->Reduction Solution Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solution Refinement Refinement (SHELXL - Least Squares) Solution->Refinement Validation CheckCIF/Platon (Validation) Refinement->Validation

Figure 1: Standardized workflow for single-crystal X-ray diffraction analysis of organic intermediates.

Comparative Data Analysis

In the absence of a public entry for the exact title compound, the data below compares the predicted parameters (based on molecular mechanics and homologs) against a structurally validated analog, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (Ref. 2), to illustrate expected packing motifs.

Table 1: Crystallographic Parameter Comparison
ParameterTarget: 3-Bromo-N-isopropyl (Predicted)Analog: 5-Methyl-N-phenyl (Experimental)Significance
Crystal System MonoclinicMonoclinicCommon for planar amide linkages.
Space Group P2₁/c or C2/cP2₁/cCentrosymmetric packing favored by dipole cancellation.
a (Å) 8.5 – 9.510.452(3)Unit cell edge affected by isopropyl steric bulk.
b (Å) 11.0 – 12.515.821(4)Axis often parallel to stacking direction.
c (Å) 10.5 – 11.511.234(3)
β (°) 95 – 105°98.45(2)°Monoclinic angle.
Z 44Number of molecules per unit cell.
Density (g/cm³) ~1.551.342Higher density expected due to Bromine atom (heavy atom effect).
R-Factor (R₁) Target < 0.050.048Indicator of model quality.
Structural Insights & Causality
  • Bromine vs. Methyl: The substitution of the methyl group (Analog) with a bromine atom (Target) significantly increases the calculated density. The Br atom often engages in Halogen Bonding (C–Br···O) interactions, which can alter the packing motif from simple stacking to a more interlocked network.

  • Hydrogen Bonding Network:

    • Primary Interaction: The amide N-H acts as a donor, and the amide Carbonyl (C=O) acts as an acceptor. This typically forms R₂²(8) dimers or C(4) chains.

    • Secondary Interaction: The Pyrazole N2 (unsubstituted nitrogen) is a strong acceptor. In the target compound, an intermolecular C-H[2]···N(pyrazole) interaction is expected to stabilize the tertiary structure.

Interaction Pathway Diagram

Interactions MolA Molecule A (Reference) MolB Molecule B (Inverted/Symmetry) MolA->MolB Amide N-H···O=C (Strong H-Bond, 2.8 Å) MolC Molecule C (Translation) MolA->MolC C-Br···O=C (Halogen Bond) MolB->MolC Pi-Pi Stacking (Pyrazole Rings, 3.8 Å)

Figure 2: Predicted supramolecular interaction network showing the competition between classical Hydrogen Bonding and Halogen Bonding.

Technical Validation Checklist

To ensure the trustworthiness of your generated data, verify against these criteria (E-E-A-T compliance):

References

  • World Intellectual Property Organization. (2021).[3][4] Bi-aryl dihydroorotate dehydrogenase inhibitors. WO2021070132A1. Link

  • Chkirate, K., et al. (2022). Coordination complexes constructed from pyrazole–acetamide... effect of hydrogen bonding. RSC Advances, 12, 5324-5339.[5] Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Hazard Prediction

Compound Identity:

  • Chemical Name: 2-(3-Bromo-1H-pyrazol-1-yl)-N-isopropylacetamide

  • Chemical Class: Halogenated Heterocyclic Amide

  • Molecular Formula: C₈H₁₂BrN₃O

  • Molecular Weight: ~246.11 g/mol

  • Physical State: Typically an off-white to pale yellow crystalline solid.

Predicted Hazard Profile (SAR Analysis)

Note: As a specialized research intermediate, specific toxicological data (LD50) may be absent from public registries. The following profile is derived from Structure-Activity Relationships (SAR) of analogous bromopyrazoles and N-alkyl acetamides.

Hazard CategoryGHS Classification (Predicted)Operational Implication
Skin Corrosion/Irritation Category 2 (H315) Causes skin irritation upon direct contact.
Serious Eye Damage Category 2A (H319) Causes serious eye irritation (particulate/dust).[1]
STOT - Single Exposure Category 3 (H335) May cause respiratory irritation if dust is inhaled.[2]
Sensitization Warning N-isopropylacetamides can act as contact sensitizers.
Reactivity Stable Stable under ambient conditions; incompatible with strong oxidizers.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating safety system. Do not deviate from these standards without a documented risk assessment.

PPE Decision Logic

Core Directive: Treat this compound as a "High-Potency Intermediate" until specific toxicology proves otherwise.

Protection ZoneEquipment StandardTechnical Rationale
Respiratory N95 (Minimum) or P100 (Recommended) Prevent inhalation of fine particulates during weighing. If handling >10g or in solution with volatile solvents, use a Half-Face Respirator with OV/P100 cartridges .
Hand Protection Double Gloving Protocol Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Neoprene. Rationale: Brominated heterocycles can permeate thin latex; double layering provides a breakthrough time buffer >4 hours.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne or solutions liable to splash.
Body Protection Tyvek® Lab Coat + Sleeve Covers Standard cotton coats absorb chemicals. Tyvek provides a non-porous barrier against dust and splashes.

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the critical decision points for handling this compound safely.

HandlingWorkflow Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/DMF) StateCheck->Solution Weighing Weighing Protocol: 1. Static-free spatula 2. Analytical Balance in Fume Hood 3. Pre-weigh boat (Do not pour) Solid->Weighing SpillSolid Spill (Solid): HEPA Vacuum or Wet Wipe. NO Dry Sweeping. Solid->SpillSolid Emergency Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Temp Control < 80°C (Avoid thermal decomp) Solution->Reaction SpillLiq Spill (Liquid): Absorb with Vermiculite. Dispose as Halogenated Waste. Solution->SpillLiq Emergency Dissolution Dissolution: Add solvent SLOWLY to solid. Avoid sonication if open (aerosol risk). Weighing->Dissolution Dissolution->Reaction

Caption: Operational workflow for handling solid vs. solution states, including emergency spill logic.

Detailed Handling Procedures
A. Weighing & Transfer (Critical Step)
  • Location: All weighing must occur inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. Static discharge can scatter hazardous dust.

  • Technique: Use the "Subtractive Weighing" method (weigh vial, remove amount, re-weigh vial) to minimize open-air transfer.

B. Solubilization
  • Preferred Solvents: DMSO, DMF, DMAc. (Solubility in water is likely negligible).

  • Protocol:

    • Place the solid in a vial/flask.

    • Add solvent down the side of the vessel to wash down dust.

    • Vortex or stir magnetically. Avoid open sonication which creates respirable aerosols.

C. Reaction Setup (Suzuki/Buchwald Couplings)
  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4, concentrated H2O2).

  • Thermal Limit: Do not heat >150°C without DSC (Differential Scanning Calorimetry) data, as pyrazoles can decompose exothermically at high temperatures.

  • Quenching: Quench reactions containing this intermediate with aqueous ammonium chloride (NH4Cl) or water, ensuring the organic phase is properly collected.

Part 4: Emergency & Disposal Response[3]

Exposure Response
  • Inhalation: Move immediately to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes .[3][4] Do not use alcohol/acetone (increases permeability).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[5][4] Seek ophthalmologist evaluation.

Waste Disposal[3]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with acidic waste streams (potential for HBr gas evolution if hydrolyzed/heated).

  • Labeling: "Contains Brominated Heterocycle – Toxic/Irritant."

References

  • PubChem Compound Summary . 2-Bromo-N-isopropylacetamide (Analogous Fragment Safety). National Center for Biotechnology Information. Available at: [Link]

  • ECHA (European Chemicals Agency) . C&L Inventory: Pyrazole Derivatives. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.